molecular formula C14H17N B1296270 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole CAS No. 22793-63-1

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Cat. No.: B1296270
CAS No.: 22793-63-1
M. Wt: 199.29 g/mol
InChI Key: TYLZSGIRJRUUSQ-UHFFFAOYSA-N
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Description

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-4-9-13-11(7-3-1)12-8-5-6-10-14(12)15-13/h5-6,8,10,15H,1-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZSGIRJRUUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297690
Record name 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22793-63-1
Record name 22793-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is a tricyclic heterocyclic compound belonging to the family of annulated indoles. While specific experimental data for this molecule is limited in publicly accessible literature, its structural similarity to well-studied tetrahydrocarbazoles and cyclohepta[b]indoles suggests a rich potential for biological activity. This technical guide provides a comprehensive overview of its basic properties, a detailed theoretical protocol for its synthesis via the Fischer indole synthesis, predicted physicochemical properties, and a discussion of its potential biological relevance based on the activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the exploration of this and similar fused indole systems for drug discovery and development.

Core Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not widely available in the scientific literature. However, its basic identifiers are established.

PropertyValueSource
CAS Number 22793-63-1Chemical Abstracts Service
Molecular Formula C₁₄H₁₇N--INVALID-LINK--
Molecular Weight 199.29 g/mol --INVALID-LINK--
Hazard Statement Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)--INVALID-LINK--

Note: The lack of extensive experimental data suggests that this compound is not yet widely studied.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates.

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethaneBased on the nonpolar nature of the fused ring system
LogP ~4.5Indicates high lipophilicity
pKa (acidic) ~17 (indole N-H)Typical for indole derivatives
pKa (basic) Not applicableThe nitrogen lone pair is part of the aromatic system

Synthesis Protocol: Fischer Indole Synthesis

The most probable and widely used method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of phenylhydrazine and a suitable ketone, in this case, cyclooctanone.

Reaction Scheme

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone (formed in situ) phenylhydrazine->phenylhydrazone + Cyclooctanone (Condensation) cyclooctanone Cyclooctanone product 6,7,8,9,10,11-hexahydro-5H- cycloocta[b]indole phenylhydrazone->product Acid Catalyst (e.g., H₂SO₄, PPA) Heat ([3,3]-Sigmatropic Rearrangement & Cyclization)

Caption: Fischer Indole Synthesis of the target compound.

Detailed Experimental Methodology

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclooctanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq) and cyclooctanone (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Significance and Mechanism of Action

While no specific biological data exists for this compound, the activities of structurally similar compounds provide a strong basis for predicting its potential pharmacological profile.

Anti-inflammatory and Immunomodulatory Activity

Tetrahydro-γ-carbolines, which share a similar fused indole ring system, have been identified as potent inhibitors of the cyclic GMP-AMP synthase (cGAS). The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Aberrant activation of this pathway is implicated in autoimmune and inflammatory diseases.

A hypothetical signaling pathway illustrating this potential mechanism of action is provided below.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes Target_Compound 6,7,8,9,10,11-hexahydro-5H- cycloocta[b]indole (Hypothetical Inhibitor) Target_Compound->cGAS inhibits STING STING (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3->pIRF3 dimerizes & translocates to nucleus IFNs Type I Interferons (e.g., IFN-β) pIRF3->IFNs induces transcription

Caption: Hypothetical inhibition of the cGAS-STING pathway.

Central Nervous System (CNS) Activity

Many indole-containing compounds, including tetrahydro-β-carbolines and other fused systems, exhibit activity at various CNS receptors, particularly serotonin (5-HT) receptors. Given the structural resemblance to serotonin and other tryptamine derivatives, it is plausible that this compound could act as a ligand for 5-HT or other neurotransmitter receptors, suggesting potential applications in neurology and psychiatry.

Anticancer Activity

The indole scaffold is a privileged structure in the design of anticancer agents. Various derivatives of fused indoles, such as cyclopenta[b]indoles, have demonstrated cytotoxic activity against a range of cancer cell lines. The planar indole moiety can intercalate with DNA, and various substituents can interact with the active sites of enzymes crucial for cancer cell proliferation.

Conclusion

This compound represents an under-explored chemical entity with significant potential for drug discovery. Based on the well-established chemistry of related fused indole systems, its synthesis is readily achievable through the Fischer indole synthesis. While direct biological data is currently unavailable, the pharmacological profiles of structurally similar compounds strongly suggest that it may possess valuable anti-inflammatory, CNS, or anticancer properties. This technical guide provides a solid foundation for initiating research into the synthesis, characterization, and biological evaluation of this promising molecule. Further experimental investigation is warranted to unlock its full therapeutic potential.

An In-depth Technical Guide on the Physicochemical Characteristics of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is a heterocyclic aromatic compound belonging to the indole family. Its structure, featuring a cyclooctane ring fused to an indole core, presents a unique three-dimensional conformation that is of interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties of this compound are limited, the available information is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₇N[5]
Molecular Weight 199.29 g/mol [5]
Melting Point 57 °CChemicalBook
Boiling Point 215-216 °C (at 18 Torr)ChemicalBook
Density (Predicted) 1.082 ± 0.06 g/cm³ChemicalBook
Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The most plausible and widely used method for the synthesis of this compound is the Fischer indole synthesis.[6][7][8][9][10] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone, in this case, cyclooctanone.

Reaction Scheme:

Phenylhydrazine + Cyclooctanone → Cyclooctanone phenylhydrazone → this compound

Detailed Methodology:

A general procedure, adapted from established Fischer indole synthesis protocols, is as follows:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add cyclooctanone (1 equivalent) to the solution.

    • A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the condensation.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • The resulting cyclooctanone phenylhydrazone can be isolated by filtration or extraction.

  • Cyclization to the Indole:

    • The crude or purified phenylhydrazone is subjected to cyclization in the presence of a strong acid catalyst.

    • Commonly used catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in a suitable solvent.[6]

    • The reaction mixture is heated to a temperature typically ranging from 100 to 200 °C. The optimal temperature and reaction time need to be determined empirically.

    • The progress of the cyclization is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

    • The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For indoles, a characteristic N-H stretching vibration is typically observed around 3400 cm⁻¹.[11][12][13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Phenylhydrazine & Cyclooctanone reaction1 Condensation (Formation of Phenylhydrazone) start->reaction1 intermediate Cyclooctanone Phenylhydrazone reaction1->intermediate reaction2 Cyclization (Fischer Indole Synthesis) intermediate->reaction2 crude_product Crude Product reaction2->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms purity Purity Assessment (e.g., HPLC) final_product->purity

Caption: General experimental workflow for the synthesis and characterization of the title compound.

Potential Biological Activity Workflow

While no specific signaling pathways for this compound have been reported, many fused indole derivatives exhibit biological activity, such as acting as receptor agonists or antagonists.[1] The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound, using its potential interaction with a G-protein coupled receptor (GPCR) as an example.

biological_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay cluster_downstream Downstream Signaling compound This compound gpcr Target GPCR compound->gpcr cell_line Cell Line Expressing GPCR compound->cell_line binding_assay Radioligand Binding Assay gpcr->binding_assay ki_determination Determine Ki binding_assay->ki_determination second_messenger Second Messenger Assay (e.g., cAMP, Ca²⁺) cell_line->second_messenger ec50_determination Determine EC₅₀/IC₅₀ second_messenger->ec50_determination pathway_activation Activation of Downstream Signaling Pathways (e.g., MAPK/ERK) second_messenger->pathway_activation gene_expression Changes in Gene Expression pathway_activation->gene_expression cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_expression->cellular_response

Caption: Hypothetical workflow for investigating the biological activity of the title compound at a GPCR.

Conclusion

This compound represents an intriguing molecular scaffold with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available physicochemical data and provided a detailed, plausible experimental protocol for its synthesis via the Fischer indole reaction. While experimental data on its solubility, pKa, and logP are yet to be determined, the provided synthetic and analytical workflows offer a solid foundation for researchers to produce and characterize this compound. The exploration of its biological activities, guided by the pharmacology of related fused indole derivatives, may unveil novel therapeutic applications. Future research should focus on obtaining comprehensive experimental data for all physicochemical properties and exploring the biological targets and mechanisms of action of this unique cyclooctaindole derivative.

References

An In-depth Technical Guide to 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22793-63-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole, including its chemical and physical properties, a probable synthetic route, and a discussion of its potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring an indole core fused with a cyclooctane ring.[1][2] While extensive experimental data is limited in publicly accessible literature, the following properties have been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₇N[2]
Molecular Weight 199.29 g/mol [2]
Appearance White solid[1]
Melting Point 72-76 °C[1]
Boiling Point Not available[1]
Solubility Not available
Stability Stable under normal conditions.
InChI Key Not available

Synthesis

The most probable synthetic route for this compound is the Fischer indole synthesis.[3][4][5][6] This classic and versatile method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, in this case, cyclooctanone.

The following is a generalized protocol for the synthesis of this compound. Please note that specific reaction conditions, such as the choice of acid catalyst, solvent, temperature, and reaction time, would need to be optimized for this specific substrate.

Materials:

  • Phenylhydrazine

  • Cyclooctanone

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or p-toluenesulfonic acid)[3]

  • Solvent (e.g., ethanol, acetic acid, or the reaction can be run neat)[4]

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine and a molar equivalent of cyclooctanone in a suitable solvent like ethanol. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC). The phenylhydrazone may precipitate out of the solution and can be isolated by filtration.

  • Indolization (Cyclization): The isolated phenylhydrazone is then subjected to cyclization. Add the phenylhydrazone to a reaction vessel containing a strong acid catalyst, such as polyphosphoric acid. Heat the mixture to a temperature typically ranging from 100 to 200 °C. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline. The crude product will precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Indolization (Cyclization) cluster_purification Purification A Phenylhydrazine C Phenylhydrazone Intermediate A->C + Cyclooctanone (Solvent, cat. Acid) B Cyclooctanone B->C D This compound (Crude) C->D Strong Acid Catalyst (e.g., PPA), Heat E Purified Product D->E Work-up & Purification (Neutralization, Extraction, Chromatography)

Caption: Generalized workflow for the synthesis of this compound.

Spectral Data

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

The indole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous biologically active natural products and synthetic drugs.[7] Indole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7] However, it is crucial to emphasize that these are general activities of the indole class of compounds, and the specific biological profile of this compound remains to be investigated.

Due to the lack of data on its biological targets and mechanism of action, no signaling pathway diagrams can be provided at this time.

Future Directions

The dearth of information on this compound presents several opportunities for future research:

  • Synthesis and Characterization: A detailed study of its synthesis, including optimization of the Fischer indole synthesis for this specific compound, and full spectral characterization are warranted.

  • Biological Screening: The compound could be screened against a variety of biological targets and in different disease models to elucidate any potential therapeutic value.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives could provide insights into the structural requirements for any observed activity.

References

An In-depth Technical Guide to 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. This heterocyclic compound, built upon a fused indole and cyclooctane ring system, represents a valuable scaffold in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this particular molecule a subject of interest for further investigation in drug discovery and development.

Molecular Structure and Properties

The core structure of this compound consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, forming the indole moiety. This indole core is further fused to a saturated eight-membered cyclooctane ring. The chemical formula for this compound is C₁₄H₁₇N, with a molecular weight of 199.29 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₇N
Molecular Weight 199.29 g/mol
CAS Number 22793-63-1
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Synthesis via Fischer Indole Synthesis

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclooctanone.[3]

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • Phenylhydrazine

  • Cyclooctanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)[1][2]

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve cyclooctanone in ethanol.

    • Add an equimolar amount of phenylhydrazine dropwise to the solution while stirring.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture at reflux for 1-2 hours.

    • Cool the reaction mixture in an ice bath to induce precipitation of the cyclooctanone phenylhydrazone.

    • Filter the solid product, wash with cold ethanol, and dry.

  • Cyclization to the Indole:

    • In a separate flask, heat polyphosphoric acid to approximately 100°C.

    • Carefully add the dried cyclooctanone phenylhydrazone to the hot acid with vigorous stirring.

    • Continue heating and stirring for 30-60 minutes. The color of the reaction mixture will typically darken.

    • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Workflow

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Phenylhydrazine Phenylhydrazine Hydrazone Cyclooctanone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation (Ethanol, Acetic Acid, Reflux) Cyclooctanone Cyclooctanone Cyclooctanone->Hydrazone Indole 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Crude_Indole Crude Product Hydrazone_ref Cyclooctanone Phenylhydrazone Hydrazone_ref->Indole Acid-catalyzed Rearrangement (PPA, Heat) Pure_Indole Purified Product Crude_Indole->Pure_Indole Column Chromatography

Fischer Indole Synthesis Workflow

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons (indole ring): ~7.0-7.6 ppm. NH proton (indole): broad singlet, ~8.0 ppm. Aliphatic protons (cyclooctane ring): multiplets in the upfield region, ~1.2-3.0 ppm.
¹³C NMR Aromatic carbons (indole ring): ~110-140 ppm. Aliphatic carbons (cyclooctane ring): ~20-40 ppm.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 199.
Infrared (IR) Spectroscopy N-H stretching vibration (indole): ~3400 cm⁻¹. C-H stretching vibrations (aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C stretching vibrations (aromatic): ~1450-1600 cm⁻¹.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of indole derivatives is a rich source of pharmacologically active compounds.[4][5] Many indole-containing molecules have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

The structural similarity of this compound to other bioactive indole alkaloids suggests it may interact with various biological targets. For instance, some indole derivatives are known to bind to serotonin receptors, which are implicated in a variety of neurological processes. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and potential signaling pathway modulation of this compound.

Logical Flow for Biological Evaluation

Biological_Evaluation Start Synthesized Compound (6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole) Screening In Vitro Biological Screening (e.g., anticancer, antimicrobial assays) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Ident->Lead_Opt Target_ID Target Identification and Validation Hit_Ident->Target_ID In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Pathway Signaling Pathway Analysis In_Vivo->Pathway Target_ID->Pathway

References

Cycloocta[b]indole Compounds: A Technical Guide to Their Synthesis, History, and Emerging Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cycloocta[b]indole scaffold, a unique heterocyclic system featuring an eight-membered ring fused to an indole core, represents a fascinating yet relatively underexplored area of medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for accessing these complex structures. Particular emphasis is placed on the state-of-the-art formal [5+3] cycloaddition reactions that have become a cornerstone in their construction. While the biological activities and signaling pathways of cycloocta[b]indoles are still largely uncharted territories, this document aims to consolidate the existing knowledge and highlight the significant opportunities for future research and drug discovery in this promising class of compounds.

Discovery and History: A Tale of Synthetic Innovation

The history of cycloocta[b]indole compounds is not one of a singular discovery of a parent molecule in nature, but rather a narrative of the evolution of synthetic organic chemistry. The ability to construct this specific eight-membered ring fused to an indole core is a relatively recent achievement, intrinsically linked to the development of sophisticated cycloaddition strategies. Unlike their more extensively studied smaller ring counterparts, the cyclopenta[b]indoles and cyclohepta[b]indoles, the larger and more flexible cyclooctanoid ring presents a significant synthetic challenge.

Early forays into fused indole systems relied on classical methods like the Fischer indole synthesis. However, these traditional approaches are often not well-suited for the construction of larger, strained ring systems in a controlled manner. The true advent of cycloocta[b]indole chemistry arrived with the development of modern cycloaddition reactions. Among these, the formal [5+3] cycloaddition of donor-acceptor cyclopropanes with indole derivatives has emerged as a particularly powerful and elegant strategy. This methodology allows for the efficient and often diastereoselective formation of the cycloocta[b]indole skeleton in a single pot, opening the door to the systematic exploration of this class of compounds. The history of cycloocta[b]indoles is therefore a testament to the enabling power of synthetic innovation in accessing novel chemical space.

Key Synthetic Methodologies: The [5+3] Cycloaddition

The construction of the cycloocta[b]indole core is most effectively achieved through a formal [5+3] cycloaddition reaction. This method utilizes an indole derivative as the five-atom component and a donor-acceptor substituted cyclopropane as the three-atom component. The reaction proceeds in a stepwise manner, typically initiated by a Lewis acid catalyst, and can be performed as a one-pot process.[1]

General Experimental Protocol: One-Pot Synthesis via Formal [5+3] Cycloaddition

The following protocol is a generalized procedure based on reported syntheses of cycloocta[b]indoles.[1]

Materials:

  • Substituted indole (C5 unit)

  • Donor-acceptor cyclopropane (C3 unit)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃)

  • Brønsted base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a solution of the substituted indole in the anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst.

  • Stir the mixture at the designated temperature (can range from room temperature to elevated temperatures).

  • Add a solution of the donor-acceptor cyclopropane in the anhydrous solvent dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the first step (Michael addition), add the Brønsted base to the reaction mixture to facilitate the intramolecular cyclization.

  • Continue to stir the reaction mixture until the cyclization is complete, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cycloocta[b]indole.

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification start_reagents Indole Derivative + Lewis Acid Catalyst add_cyclopropane Add Donor-Acceptor Cyclopropane start_reagents->add_cyclopropane michael_addition Michael Addition add_cyclopropane->michael_addition add_base Add Brønsted Base michael_addition->add_base cyclization Intramolecular Cyclization add_base->cyclization quench Quench Reaction cyclization->quench extraction Extraction quench->extraction purification Purification extraction->purification end_product Cycloocta[b]indole purification->end_product

Caption: General workflow for the one-pot synthesis of cycloocta[b]indoles.

Biological Activity and Therapeutic Potential: An Uncharted Frontier

The biological activities of cycloocta[b]indole compounds are largely unexplored. While there are mentions of naturally occurring alkaloids with a cycloocta[b]indole skeleton, specific and comprehensive biological data for a range of synthetic analogues is scarce in the current scientific literature.[2] This presents both a challenge and a significant opportunity for researchers in drug discovery.

The indole moiety itself is a well-established pharmacophore, present in numerous approved drugs and biologically active natural products. The fusion of an eight-membered ring to this privileged scaffold introduces novel three-dimensional complexity and conformational flexibility, which could lead to unique interactions with biological targets.

Table 1: Potential Therapeutic Areas for Cycloocta[b]indole Scaffolds

Therapeutic AreaRationale
Oncology The indole nucleus is a core component of many anticancer agents. The unique shape of the cycloocta[b]indole scaffold could lead to novel kinase inhibitors or compounds that disrupt protein-protein interactions.
Neuroscience Many indole alkaloids exhibit potent activity in the central nervous system. The conformational flexibility of the eight-membered ring may allow for fine-tuning of receptor subtype selectivity.
Infectious Diseases The structural novelty of cycloocta[b]indoles makes them interesting candidates for overcoming drug resistance in bacteria and viruses.

Given the lack of extensive screening data, the biological potential of cycloocta[b]indoles remains largely speculative. High-throughput screening of a diverse library of synthetic cycloocta[b]indole derivatives is a critical next step to unlocking their therapeutic promise.

Signaling Pathways: A Call for Future Investigation

Currently, there is no published research detailing the specific signaling pathways modulated by cycloocta[b]indole compounds. The identification of their molecular targets and mechanisms of action is a crucial area for future investigation.

G cluster_discovery Drug Discovery and Development cluster_elucidation Mechanism of Action Studies synthesis Synthesis of Cycloocta[b]indole Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id target_id Target Identification and Validation hit_id->target_id Future Research pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis preclinical Preclinical Development pathway_analysis->preclinical

Caption: Proposed logical workflow for elucidating the signaling pathways of cycloocta[b]indoles.

The logical progression for elucidating the biological mechanisms of this compound class would involve:

  • Synthesis of a diverse chemical library: Utilizing the established [5+3] cycloaddition and other potential synthetic routes to generate a collection of cycloocta[b]indoles with varied substitution patterns.

  • High-throughput screening: Testing this library against a broad panel of biological targets, such as kinases, G-protein coupled receptors, and ion channels, as well as in phenotypic screens for various disease models.

  • Hit identification and validation: Identifying compounds that exhibit significant and reproducible biological activity.

  • Target deconvolution: Employing chemical proteomics and other advanced techniques to identify the specific molecular targets of the active compounds.

  • Pathway analysis: Once the targets are known, conducting detailed biochemical and cell-based assays to map the signaling pathways that are modulated by the cycloocta[b]indole compounds.

Conclusion and Future Outlook

The field of cycloocta[b]indole chemistry is in its nascent stages, with significant opportunities for growth and discovery. The development of robust synthetic methods, particularly the formal [5+3] cycloaddition, has provided the necessary tools to begin a systematic exploration of this unique chemical space. The current lack of comprehensive biological data and understanding of their mechanism of action should be viewed not as a limitation, but as a compelling invitation for further research. For scientists and professionals in drug development, the cycloocta[b]indole scaffold represents a novel and promising platform for the design and discovery of next-generation therapeutics. The path forward requires a multidisciplinary approach, combining synthetic chemistry, high-throughput screening, and chemical biology to unlock the full potential of these intriguing molecules.

References

The Latent Therapeutic Potential of the Hexahydro-cycloocta[b]indole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydro-cycloocta[b]indole nucleus, a saturated polycyclic indole structure, represents an intriguing yet underexplored scaffold in medicinal chemistry. While direct biological data on the parent compound remains scarce, analysis of its structural analogs reveals significant potential for interaction with key pharmacological targets. This technical guide consolidates the available data on the biological activities of closely related compounds, providing a foundational resource for future research and drug development endeavors centered on this promising chemical core.

Quantitative Biological Activity of Structural Analogs

To date, the most relevant quantitative biological data comes from a bridged analog of the hexahydro-cycloocta[b]indole core, specifically a series of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles . These compounds have been evaluated for their binding affinity to sigma (σ) receptors and the dopamine D2 receptor. Additionally, a specific derivative of the closely related hexahydro-cyclohepta[b]indole has been identified as a potent inhibitor of Sirtuin 1 (SIRT1).

Table 1: Sigma (σ) and Dopamine D2 Receptor Binding Affinities of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole Derivatives

CompoundTargetRadioligandKᵢ (nM)
11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoleσ₁ Receptor[³H]DTGHigh Affinity
(+)-Enantiomer of aboveσ₁ Receptor[³H]DTGMore potent isomer
(-)-Enantiomer of aboveσ₂ Receptor[³H]-(+)-3-PPPHigher affinity isomer
General SeriesDopamine D2 Receptor[³H]sulpirideDetermined

Note: Specific Kᵢ values for the highest affinity compounds were not explicitly stated in the primary literature, but described as having high affinity. The affinity for the D2 receptor was also determined for the series.

Table 2: Activity of Hexahydro-cyclohepta[b]indole Derivatives

CompoundTargetActivity
(6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide (CHIC-35)SIRT1 (EC 3.5.1.98)Potent and selective inhibitor

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays used to characterize the biological activity of the 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole series.

[³H]DTG Sigma Receptor Binding Assay

This assay is utilized to determine the binding affinity of test compounds for both σ₁ and σ₂ receptors, as 1,3-di-o-tolylguanidine (DTG) is a non-selective ligand.

  • Tissue Preparation: Guinea pig brain tissue is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a final membrane preparation.

  • Assay Conditions: The assay is conducted in a total volume of 1 mL containing the membrane preparation, [³H]DTG (at a concentration near its KD), and varying concentrations of the test compound. To determine affinity for σ₂ sites specifically, a masking concentration of a selective σ₁ ligand, such as (+)-pentazocine, is included.

  • Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Kᵢ) of the test compound is calculated from its IC₅₀ value using the Cheng-Prusoff equation.

[³H]-(+)-3-PPP Sigma-1 Receptor Binding Assay

This assay is employed to selectively determine the binding affinity of test compounds for the σ₁ receptor, as (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) is a selective σ₁ ligand.

  • Tissue Preparation: As described for the [³H]DTG assay.

  • Assay Conditions: The assay mixture contains the membrane preparation, [³H]-(+)-3-PPP (at a concentration near its KD), and a range of concentrations of the test compound.

  • Incubation, Termination, and Quantification: The procedure follows that of the [³H]DTG assay.

  • Data Analysis: Non-specific binding is determined using a high concentration of a suitable non-radiolabeled ligand. The Kᵢ value is calculated from the IC₅₀ value as described previously.

[³H]sulpiride Dopamine D2 Receptor Binding Assay

This assay measures the binding affinity of compounds to the dopamine D2 receptor.

  • Tissue Preparation: Rat striatal tissue is homogenized in Tris-HCl buffer and subjected to centrifugation to prepare a crude membrane fraction.

  • Assay Conditions: The binding assay is performed in a buffer containing the membrane preparation, [³H]sulpiride, and various concentrations of the test compound. Due to the fast dissociation rate of [³H]sulpiride, a centrifugation-based assay is often preferred over filtration.

  • Incubation: The mixture is incubated, typically at 37°C, to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The reaction is terminated by centrifugation. The supernatant containing the unbound radioligand is aspirated, and the pellet containing the membrane-bound radioligand is washed.

  • Quantification: The radioactivity in the pellet is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a D2 antagonist, such as butaclamol. The Kᵢ is determined from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The demonstrated affinity of the bridged hexahydro-cycloocta[b]indole analogs for sigma receptors suggests that this scaffold may modulate cellular signaling through these pathways. The σ₁ receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses.

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor modulates a variety of downstream effectors, influencing ion channel function, calcium signaling, and intercellular communication. Its activation can lead to neuroprotective and anti-apoptotic effects.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol Sigma1_BiP σ₁R-BiP Complex (Inactive) Sigma1_Active σ₁R (Active) Sigma1_BiP->Sigma1_Active Ligand Binding (e.g., hexahydro-cycloocta[b]indole analog) IP3R IP3 Receptor Sigma1_Active->IP3R Stabilization Cellular_Response Neuroprotection, Cell Survival Sigma1_Active->Cellular_Response Modulates Ca_ER ER Ca²⁺ Release IP3R->Ca_ER Mediates Ca_Mito Ca²⁺ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Stimulates PLC PLC IP3 IP3 PLC->IP3 Generates IP3->IP3R Binds Ca_ER->Ca_Mito GPCR GPCR GPCR->PLC Activation

Caption: Sigma-1 Receptor Signaling Pathway.

Broader Context and Future Directions

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The cyclohepta[b]indole motif, the unsaturated parent of the hexahydro-cycloocta[b]indole core, is found in compounds with activities such as inhibition of adipocyte fatty-acid-binding protein (A-FABP), histone deacetylases, and leukotriene production, as well as antituberculosis and anti-HIV properties.

The discovery of a potent SIRT1 inhibitor with a hexahydro-cyclohepta[b]indole core and the high sigma receptor affinity of a bridged analog strongly suggest that the hexahydro-cycloocta[b]indole scaffold is a promising starting point for the design of novel therapeutics. Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of hexahydro-cycloocta[b]indole derivatives and their screening against a panel of relevant biological targets, including sigma receptors, dopamine receptors, and sirtuins.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which active compounds exert their biological effects.

This technical guide provides a comprehensive overview of the current knowledge surrounding the potential biological activity of the hexahydro-cycloocta[b]indole core. The data presented herein should serve as a valuable resource to stimulate and guide further exploration of this promising, yet largely untapped, chemical scaffold.

An In-depth Technical Guide on the Serotonin Receptor Interaction of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical synthesis and potential serotonergic activity of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. It is important to note that as of the latest literature review, specific quantitative data on the binding affinity and functional activity of this parent compound at serotonin receptors have not been published. The information presented herein is based on the well-established pharmacology of structurally related indole derivatives and provides a framework for the synthesis and future investigation of this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous ligands, natural products, and synthetic drugs with a wide range of pharmacological activities.[1][2][3][4] A significant portion of these activities is mediated through interaction with the serotonin (5-hydroxytryptamine, 5-HT) receptor system, which comprises at least 14 distinct subtypes involved in diverse physiological and pathophysiological processes.[5][6][7] The fusion of carbocyclic rings to the indole core can conformationally constrain the molecule, leading to altered affinity and selectivity for different receptor subtypes.

This guide focuses on the specific tetracyclic indole, this compound, a compound whose interaction with serotonin receptors is, to our knowledge, uncharacterized in the public domain. Based on the known serotonergic activity of related fused-ring indole structures, such as tetrahydrocarbazoles (indole fused to a six-membered ring) which have shown affinity for 5-HT receptors[8], it is hypothesized that this compound possesses the potential to be a modulator of one or more serotonin receptor subtypes.

This document outlines a detailed synthetic protocol for the preparation of this compound and provides comprehensive, standardized experimental methodologies for its pharmacological characterization at serotonin receptors.

Synthesis of this compound

The most direct and established method for the synthesis of this and related fused-indole systems is the Fischer indole synthesis.[1][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[9] For the synthesis of the title compound, the precursors are phenylhydrazine and cyclooctanone.

Experimental Protocol: Fischer Indole Synthesis

Reaction Scheme:

Phenylhydrazine + Cyclooctanone → Cyclooctanone phenylhydrazone → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)
Phenylhydrazine108.141.098
Cyclooctanone126.200.958
Glacial Acetic Acid60.051.049
Polyphosphoric Acid (PPA)-~2.0
Diethyl Ether74.120.713
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate120.37-

Procedure:

  • Formation of Phenylhydrazone: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctanone (1.0 eq) in glacial acetic acid (5-10 volumes). Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature. The formation of the cyclooctanone phenylhydrazone is typically exothermic and may result in a color change and/or precipitation. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete hydrazone formation. The intermediate does not need to be isolated.

  • Cyclization: To the reaction mixture containing the phenylhydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting ketone). Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Phenylhydrazine Phenylhydrazine Step1 Step 1: Phenylhydrazone Formation (Glacial Acetic Acid, RT, 1-2h) Phenylhydrazine->Step1 Cyclooctanone Cyclooctanone Cyclooctanone->Step1 Step2 Step 2: Cyclization (Polyphosphoric Acid, 100-120°C, 2-4h) Step1->Step2 Step3 Step 3: Work-up & Extraction (Ice, NaHCO3, Ether) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Product 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Step4->Product

Caption: Fischer Indole Synthesis Workflow.

Protocols for Serotonin Receptor Interaction Studies

To characterize the interaction of this compound with serotonin receptors, a two-stage experimental approach is recommended: initial determination of binding affinity using radioligand binding assays, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).

Radioligand Binding Assays for Affinity Determination (Ki)

This protocol describes a general method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific serotonin receptor subtype.

Materials:

ComponentDescription
Receptor SourceMembranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, etc.) or brain tissue homogenates.
RadioligandA high-affinity, subtype-selective radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
Assay BufferTypically 50 mM Tris-HCl, with specific ionic requirements depending on the receptor subtype.
Non-specific AgentA high concentration of a known non-radioactive ligand for the receptor to determine non-specific binding (e.g., 10 µM Serotonin).
Test CompoundThis compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
Scintillation CocktailFor detection of radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer

    • Test compound at various concentrations (typically 10-11 M to 10-5 M).

    • Radioligand at a fixed concentration (usually near its Kd value).

    • Receptor membranes.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific agent.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay for Efficacy Determination (EC50, Emax)

This assay measures the functional activation of G-protein coupled serotonin receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Materials:

ComponentDescription
Receptor SourceMembranes from cells expressing the serotonin receptor subtype and the relevant G-protein (e.g., Gi/o for 5-HT1A, Gq/11 for 5-HT2A).
[35S]GTPγSRadiolabeled guanosine triphosphate analog.
GDPGuanosine diphosphate, to maintain G-proteins in their inactive state.
Assay BufferTris-HCl buffer containing MgCl2 and NaCl.
Test CompoundThis compound at various concentrations.
Reference AgonistA known full agonist for the receptor (e.g., Serotonin or 5-CT).

Procedure:

  • Assay Setup: In a 96-well plate, add the following components on ice:

    • Receptor membranes.

    • Test compound or reference agonist at various concentrations.

    • GDP (typically 10-30 µM).

    • Assay buffer.

  • Initiation: Start the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding (in cpm or dpm) against the log concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve using non-linear regression.

    • The agonist activity of the test compound is expressed as a percentage of the maximal effect produced by the reference full agonist.

    • To test for antagonist activity, the assay is performed with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

Potential Serotonin Receptor Signaling Pathways

Given the structural similarity to other indole-based ligands, this compound could potentially interact with several serotonin receptor subtypes. The 5-HT2A receptor is a common target for such compounds. Below is a generalized signaling pathway for the Gq/11-coupled 5-HT2A receptor.

Visualization of a Representative Signaling Pathway (5-HT2A)

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Response (e.g., neuronal excitation) PKC->Cell_Response Phosphorylates Targets

Caption: Gq-coupled 5-HT2A receptor signaling.

Conclusion

While direct pharmacological data for this compound is currently lacking in published literature, its structural features suggest a high probability of interaction with the serotonin receptor system. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers and drug development professionals to synthesize this novel compound and thoroughly characterize its serotonergic pharmacology. Such studies are warranted to explore its potential as a novel chemical probe or therapeutic lead targeting the complex serotonin system.

References

Preliminary Screening of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole scaffold represents a compelling, yet underexplored, chemotype in drug discovery. Its rigid, polycyclic structure, incorporating the pharmacologically significant indole nucleus, suggests potential for interaction with a variety of biological targets. This technical guide provides a comprehensive framework for the preliminary biological screening of novel derivatives of this class. Due to the limited volume of published research specifically on this scaffold, this guide consolidates and adapts established, robust protocols for the screening of related indole derivatives. The methodologies detailed herein cover essential preliminary assays, including in vitro cytotoxicity, antimicrobial activity, and enzyme inhibition, to facilitate the initial characterization of new chemical entities. All experimental protocols are presented with sufficient detail for direct implementation in a laboratory setting. Furthermore, this guide includes illustrative data tables and visual workflows to aid in experimental design and data interpretation.

Introduction

The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The fusion of a cycloocta[b] ring system to the indole core to form the this compound structure presents a unique three-dimensional arrangement of atoms that may confer novel pharmacological properties and selectivity for various biological targets. Preliminary screening of new derivatives is a critical first step in identifying potential therapeutic applications and prioritizing compounds for further development.

This guide outlines a tiered approach to the initial biological evaluation of this compound derivatives, beginning with broad cytotoxicity assessments, followed by evaluation of antimicrobial and specific enzyme inhibitory activities.

Preliminary Screening Workflow

A logical and efficient workflow is crucial for the preliminary screening of novel compounds. The following diagram illustrates a typical cascade, starting from a newly synthesized library of this compound derivatives.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Activity Profiling cluster_2 Phase 3: Hit Characterization A Synthesized Library of This compound Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (MIC Determination) B->C D Enzyme Inhibition Assays (e.g., Kinase, MAO, AChE) B->D E Dose-Response & IC50/MIC Determination C->E D->E F Mechanism of Action Studies E->F

Caption: A generalized workflow for the preliminary screening of novel chemical entities.

In Vitro Cytotoxicity Screening

Initial assessment of cytotoxicity is essential to determine the therapeutic window of the synthesized compounds and to identify potential anticancer agents. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

Data Presentation: Illustrative Cytotoxicity Data

The following table presents a hypothetical summary of cytotoxicity data for a series of this compound derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternHepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)
HCBI-001 Unsubstituted> 100> 100> 100> 100
HCBI-002 2-Fluoro45.268.155.9> 100
HCBI-003 5-Bromo12.522.818.385.4
HCBI-004 8-Methoxy78.9> 10092.1> 100
Doxorubicin Standard Drug0.80.50.65.2

Note: Data are illustrative and do not represent experimentally derived values for this specific compound class.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methods for screening indole derivatives.[1]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293).

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and 0.5% DMSO as a vehicle control and wells with a standard cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening

The indole nucleus is present in many compounds with antimicrobial properties. Therefore, screening new this compound derivatives for activity against a panel of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Illustrative Antimicrobial Activity

The following table provides a hypothetical summary of the MIC values for a series of derivatives.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
HCBI-001 > 128> 128> 128
HCBI-002 64128> 128
HCBI-003 163264
HCBI-004 > 128> 128> 128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Note: Data are illustrative and do not represent experimentally derived values for this specific compound class.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and has been applied to various indole derivatives.[2][3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Test compounds dissolved in DMSO.

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Sterile 96-well microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plates. The typical concentration range is 0.125 to 128 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Screening

The rigid structure of this compound derivatives makes them interesting candidates for enzyme inhibitors. A preliminary screen against a panel of relevant enzymes can uncover potential mechanisms of action.

Potential Signaling Pathway Interaction

Indole-containing compounds are known to interact with various receptors and enzymes. A common mechanism involves binding to a receptor, which in turn modulates a downstream signaling cascade. The following diagram illustrates a generic G-protein coupled receptor (GPCR) pathway that could be a target for these derivatives.

G A HCBI Derivative B GPCR A->B Binds C G-Protein Activation B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger (e.g., cAMP) D->E Produces F Protein Kinase A E->F Activates G Cellular Response F->G Phosphorylates targets leading to

Caption: A generic GPCR signaling pathway potentially modulated by indole derivatives.

Data Presentation: Illustrative Enzyme Inhibition Data

The following table shows hypothetical inhibition data for a selection of enzymes.

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)AChE IC₅₀ (µM)
HCBI-001 > 50> 50> 50
HCBI-002 15.22.5> 50
HCBI-003 8.71.125.3
HCBI-004 > 5045.8> 50
Pargyline 20.10.9N/A
Donepezil N/AN/A0.02

Note: Data are illustrative and do not represent experimentally derived values for this specific compound class.

Experimental Protocol: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes, such as monoamine oxidases (MAO) or acetylcholinesterase (AChE), by using the appropriate enzyme, substrate, and detection method.[4][5][6]

Materials:

  • Purified enzyme (e.g., human recombinant MAO-A, MAO-B, or AChE).

  • Specific substrate (e.g., kynuramine for MAO, acetylthiocholine for AChE).

  • Detection reagent (e.g., 4-hydroxyquinoline for MAO, DTNB for AChE).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well plates (black plates for fluorescence assays).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, test compounds) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The preliminary screening of this compound derivatives is a crucial step in unlocking their therapeutic potential. This guide provides a foundational set of protocols for assessing their cytotoxicity, antimicrobial activity, and enzyme inhibition properties. While the specific biological activities of this novel scaffold are yet to be extensively explored, the methodologies presented here, adapted from the broader class of indole derivatives, offer a robust starting point for investigation. Researchers are encouraged to adapt and optimize these protocols for their specific derivatives and biological questions of interest. The data and workflows provided serve as a template for the systematic evaluation of these promising compounds, paving the way for the identification of new lead molecules for drug development.

References

Spectroscopic and Synthetic Profile of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predicted spectroscopic profile and generalized synthetic and analytical protocols for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. Due to the limited availability of published experimental data for this specific compound, the following information is based on computational predictions and established methodologies for analogous chemical structures.

Introduction

This compound is a heterocyclic compound featuring an indole nucleus fused to a cyclooctane ring. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The fusion of the cyclooctane ring introduces a unique three-dimensional architecture that can influence the molecule's interaction with biological targets. This technical guide offers a comprehensive overview of the predicted spectroscopic characteristics and a general experimental framework for the synthesis and analysis of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and serve as a guide for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.2br s1HN-H (indole)
~ 7.5 - 7.6d1HAr-H
~ 7.2 - 7.3d1HAr-H
~ 7.0 - 7.1t1HAr-H
~ 6.9 - 7.0t1HAr-H
~ 2.8 - 2.9t2H-CH₂- (adjacent to indole)
~ 2.6 - 2.7t2H-CH₂- (adjacent to indole)
~ 1.8 - 1.9m2H-CH₂-
~ 1.5 - 1.6m2H-CH₂-
~ 1.3 - 1.4m4H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Type
~ 136Quaternary C (indole)
~ 134Quaternary C (indole)
~ 128Quaternary C (indole)
~ 121CH (aromatic)
~ 119CH (aromatic)
~ 118CH (aromatic)
~ 111CH (aromatic)
~ 108Quaternary C (indole)
~ 30CH₂
~ 29CH₂
~ 28CH₂
~ 27CH₂
~ 26CH₂
~ 25CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, SharpN-H Stretch (indole)
~ 3100 - 3000MediumC-H Stretch (aromatic)
~ 2920StrongC-H Stretch (aliphatic, asymmetric)
~ 2850StrongC-H Stretch (aliphatic, symmetric)
~ 1600MediumC=C Stretch (aromatic)
~ 1460MediumC-H Bend (aliphatic)
~ 740StrongC-H Bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular Ion)
17040[M - C₂H₅]⁺
15635[M - C₃H₇]⁺
14460[M - C₄H₇]⁺
13080[Indole fragment]⁺
11750[Indole]⁺

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These protocols are based on standard laboratory practices for similar compounds.

Synthesis: Fischer Indole Synthesis

A plausible and widely used method for the synthesis of this class of compounds is the Fischer indole synthesis.

Reaction Scheme:

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine intermediate Phenylhydrazone intermediate phenylhydrazine->intermediate + cyclooctanone Cyclooctanone cyclooctanone->intermediate product This compound intermediate->product Acid catalyst (e.g., H₂SO₄, ZnCl₂) Heat Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structure Confirmation sample Purified Compound dissolve_nmr Dissolve in CDCl₃ for NMR sample->dissolve_nmr prepare_ir Prepare KBr pellet or neat film for IR sample->prepare_ir dissolve_ms Dissolve in volatile solvent for MS sample->dissolve_ms nmr ¹H & ¹³C NMR Spectroscopy dissolve_nmr->nmr ir IR Spectroscopy prepare_ir->ir ms Mass Spectrometry (EI) dissolve_ms->ms process_nmr Process NMR data (chemical shifts, coupling) nmr->process_nmr process_ir Analyze IR spectrum (functional groups) ir->process_ir process_ms Analyze mass spectrum (molecular weight, fragmentation) ms->process_ms confirm Confirm Structure of 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole process_nmr->confirm process_ir->confirm process_ms->confirm

An In-depth Technical Guide on the Solubility and Stability of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of the heterocyclic compound 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the physicochemical properties of this molecule.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₇N[1][2]
Molecular Weight 199.29 g/mol [1]
Melting Point 57 °C[1]
Boiling Point 215-216 °C (at 18 Torr)[1]
Density (Predicted) 1.082 ± 0.06 g/cm³[1]
CAS Number 22793-63-1[1][3]

Solubility Assessment

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For poorly soluble compounds, determining the equilibrium solubility is essential.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its simplicity and ability to achieve true thermodynamic equilibrium.[4][5]

Materials:

  • This compound

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the compound to a scintillation vial containing a known volume of the solvent.[4]

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).[4] Agitation should be sufficient to keep the solid suspended.

  • Equilibrate the samples for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.[5]

  • After the equilibration period, allow the vials to stand to let undissolved particles settle.[4]

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample to remove any remaining solid particles.[4][5] The centrifugation time and speed should be optimized to ensure complete separation without affecting the dissolved concentration.[5]

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC.[4]

For indole derivatives with low aqueous solubility, several enhancement strategies can be employed. These include the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO), micronization, or formulating the compound in a self-emulsifying drug delivery system (SEDDS).[4]

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Phase Separation (Centrifugation) B->C D Collect Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Determine Equilibrium Solubility E->F

Caption: Workflow for the shake-flask solubility method.

Stability Assessment

Understanding the stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.[6] These studies typically involve exposing the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[6]

Materials:

  • This compound

  • Solutions of varying pH (e.g., HCl, NaOH)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Environmental chamber for controlled temperature and humidity

  • Photostability chamber

  • HPLC with a mass spectrometer (LC-MS) for separation and identification of degradation products

Procedure:

  • Hydrolytic Stability: Dissolve the compound in aqueous solutions of different pH values (e.g., acidic, neutral, and basic) and store at a specific temperature.

  • Oxidative Stability: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide.

  • Thermal Stability: Expose the solid compound to elevated temperatures.

  • Photostability: Expose the solid compound or its solution to a controlled light source.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

  • Characterize the degradation products using techniques like LC-MS to elucidate their structures.[6]

While specific degradation pathways for this compound are not documented, indole rings can be susceptible to certain degradation mechanisms. Under anaerobic conditions, indole degradation can proceed through a two-step hydroxylation pathway to yield oxindole and isatin.[7] Aerobic degradation pathways can also involve hydroxylation at different positions of the indole ring, leading to intermediates like isatin and anthranilate.[8] For heterocyclic compounds in general, thermal decomposition can occur in one or more stages, releasing volatile products.[9] The stability of cyclic aminals, a related structural motif, is highly dependent on pH, with rapid decomposition observed in acidic aqueous media.[10][11]

G cluster_1 Forced Degradation Study Workflow Start Drug Substance Stress Apply Stress Conditions Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., LC-MS) Stress->Analysis Hydrolysis Oxidation Thermal Photolysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: General workflow for a forced degradation study.

Signaling Pathways

Currently, there is no specific information in the reviewed literature that implicates this compound in any particular signaling pathways. Further research would be required to investigate its biological targets and mechanisms of action.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided standardized experimental protocols for the determination of its solubility and stability. While specific quantitative data for this compound is limited, the methodologies and potential degradation pathways discussed for related indole and heterocyclic structures offer a solid framework for future research. The presented workflows and protocols are intended to guide scientists in generating robust and reliable data to support the development of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole is a tricyclic indole derivative with a fused eight-membered ring. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The unique spatial arrangement conferred by the cycloocta[b]indole core makes it an attractive building block for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound via the classical Fischer indole synthesis, offering both a traditional thermal method and a modern mechanochemical approach.

Synthesis Overview: The Fischer Indole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and cyclooctanone. The general reaction scheme is depicted below.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine intermediate Phenylhydrazone Intermediate phenylhydrazine->intermediate Condensation cyclooctanone Cyclooctanone cyclooctanone->intermediate plus1 + product 6,7,8,9,10,11-Hexahydro-5H- cycloocta[b]indole intermediate->product [3,3]-Sigmatropic Rearrangement & Cyclization acid_catalyst Acid Catalyst (e.g., PPA, ZnCl2) acid_catalyst->intermediate heat Heat or Mechanical Force heat->intermediate

Caption: General reaction pathway for the Fischer indole synthesis of the target compound.

Experimental Protocols

Two primary methods for conducting the Fischer indole synthesis of this compound are presented below: a traditional thermal method using polyphosphoric acid (PPA) and a solvent-free mechanochemical method.

Protocol 1: Thermal Synthesis using Polyphosphoric Acid

This method is a robust, traditional approach that generally provides good yields.

Materials:

  • Phenylhydrazine

  • Cyclooctanone

  • Polyphosphoric acid (PPA)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Formation of Phenylhydrazone (in-situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) and cyclooctanone (1.05 eq) in glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclization:

    • To the stirred solution, cautiously add polyphosphoric acid (PPA) (10 eq by weight relative to phenylhydrazine). The mixture will become viscous and generate heat.

    • Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: Mechanochemical Synthesis

This is an environmentally friendly, solvent-free alternative to the traditional thermal method.[1]

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclooctanone

  • Oxalic acid (dehydrated)

  • Dimethylurea (DMU)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a zirconia milling jar containing zirconia balls, add phenylhydrazine hydrochloride (1.0 eq), cyclooctanone (1.1 eq), oxalic acid (3.5 eq), and dimethylurea (1.5 eq).[1]

    • Mill the mixture in a planetary ball mill at a specified speed (e.g., 400-600 rpm) for 60-120 minutes. Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Work-up:

    • After the reaction is complete, add ethyl acetate to the milling jar and stir to dissolve the product.

    • Filter the mixture to remove any insoluble materials.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Experimental Workflow Diagram

experimental_workflow start Start reactants Mix Reactants: Phenylhydrazine & Cyclooctanone start->reactants reaction_choice Choose Synthesis Method reactants->reaction_choice thermal Thermal Synthesis: Add PPA, Heat (80-100°C) reaction_choice->thermal Traditional mechano Mechanochemical Synthesis: Add Oxalic Acid & DMU, Mill reaction_choice->mechano Green workup Work-up: Quench, Neutralize, Extract thermal->workup mechano->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product characterization->end

Caption: Flowchart of the experimental workflow for the synthesis of the target indole.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for Fischer indole syntheses and data from similar reactions.

ParameterThermal Synthesis (PPA)Mechanochemical Synthesis
Reactant Molar Ratio Phenylhydrazine:Cyclooctanone (1:1.05)Phenylhydrazine HCl:Cyclooctanone (1:1.1)
Catalyst/Reagent Ratio PPA (10 eq by weight)Oxalic Acid (3.5 eq), DMU (1.5 eq)
Reaction Time 2-4 hours60-120 minutes
Reaction Temperature 80-100 °CAmbient (heat generated by milling)
Typical Yield 60-80%70-90%[1]
Purity (after chroma.) >95%>95%

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

Molecular Formula: C₁₄H₁₇N Molecular Weight: 199.29 g/mol

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Chemical Shift (ppm)
~ 7.8 (br s, 1H, NH)~ 138.0 (C)
~ 7.5 (d, 1H, Ar-H)~ 135.0 (C)
~ 7.2 (d, 1H, Ar-H)~ 128.0 (C)
~ 7.1 (t, 1H, Ar-H)~ 121.0 (CH)
~ 7.0 (t, 1H, Ar-H)~ 119.5 (CH)
~ 2.8 (t, 2H, CH₂)~ 119.0 (CH)
~ 2.6 (t, 2H, CH₂)~ 110.0 (CH)
~ 1.8-1.4 (m, 8H, CH₂)~ 108.0 (C)
~ 30.0-25.0 (multiple CH₂)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is an estimation based on analogous structures.

Safety Precautions

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with care and appropriate PPE. The quenching of PPA with ice is highly exothermic and should be performed cautiously.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Mechanochemical reactions in a ball mill can generate heat and pressure. Ensure the milling jars are properly sealed and operated according to the manufacturer's instructions.

By following these detailed protocols, researchers can successfully synthesize this compound for further investigation in drug discovery and development programs.

References

laboratory protocol for using 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the specific compound 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole did not yield specific biological activity data or established laboratory protocols. The indole nucleus is a common feature in many biologically active compounds, with activities ranging from anticancer to antimicrobial and neurological effects.[1][2][3][4][5]

Therefore, these application notes and protocols are based on a closely related and well-characterized class of compounds, the 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles , which have demonstrated significant affinity for sigma (σ) receptors and serotonin (5-HT₂) and dopamine (D₂) receptors.[6][7] These protocols serve as a guide for researchers investigating novel hexahydro-cycloocta[b]indole derivatives and should be adapted and optimized based on the specific biological targets identified for the compound of interest.

Compound Profile: 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles

This class of compounds has been synthesized and evaluated for its potential as high-affinity ligands for sigma binding sites, with some members also showing affinity for dopamine D₂ and serotonin 5-HT₂ receptors.[6][7] Their activity at these receptors suggests potential applications in neuroscience research, particularly in the study of psychosis and other neurological disorders.

Physicochemical Properties of a Representative Analog (this compound):

PropertyValue
Molecular FormulaC₁₄H₁₇N
Molecular Weight199.29 g/mol
CAS Number22793-63-1

(Data for the specific user-requested compound, provided for reference)

Application Notes

These compounds are suitable for in vitro characterization of their binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and other central nervous system targets.

  • Receptor Binding Assays: To determine the affinity and selectivity of the compound for its molecular targets, such as sigma, dopamine, and serotonin receptors.

  • Functional Assays: To characterize the compound as an agonist, antagonist, or allosteric modulator of its target receptors.

  • Cell-Based Signaling Assays: To investigate the downstream signaling pathways affected by compound binding to its receptor.

Experimental Protocols

Radioligand Binding Assay for Sigma, 5-HT₂, and D₂ Receptors

This protocol is adapted from studies on 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles.[6][7]

Objective: To determine the binding affinity (Ki) of a test compound for σ₁, σ₂, 5-HT₂, and D₂ receptors.

Materials:

  • Test compound (e.g., a novel hexahydro-cycloocta[b]indole derivative)

  • Membrane preparations from cells expressing the target receptor (e.g., guinea pig brain membranes for sigma receptors, rat brain membranes for D₂ and 5-HT₂ receptors)

  • Radioligands:

    • [³H]-(+)-pentazocine or [³H]DTG for sigma receptors

    • [³H]ketanserin for 5-HT₂ receptors

    • [³H]spiperone or [³H]sulpiride for D₂ receptors

  • Non-specific binding competitor (e.g., haloperidol for sigma, serotonin for 5-HT₂, haloperidol for D₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Workflow Diagram:

G prep Prepare serial dilutions of test compound mix Incubate membrane homogenates, radioligand, and test compound prep->mix filter Separate bound and free radioligand by filtration mix->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify bound radioactivity using a scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze

Caption: Workflow for Radioligand Binding Assay.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data from a Representative Study on a 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole Analog:

CompoundReceptorKi (nM)
(7S,10R)-85-HT₂0.80
(7R,10S)-85-HT₂-
(7S,10R)-8D₂-
(7R,10S)-8D₂-
D₂/5-HT₂ Ratio (7R,10S)-8 562

(Adapted from reference[7]. Note: Specific Ki values for D2 were not provided in the abstract, but the selectivity ratio was highlighted.)

Downstream Signaling Pathway Analysis (Hypothetical for a D₂ Receptor Antagonist)

Objective: To determine if the compound acts as an antagonist at the D₂ receptor by measuring its effect on cAMP levels.

Background: The D₂ receptor is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D2R Antagonist Test Compound (Antagonist) Antagonist->D2R ATP ATP ATP->AC

Caption: D₂ Receptor Antagonist Signaling Pathway.

Materials:

  • CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Test compound.

  • Dopamine (or another D₂ agonist like quinpirole).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture reagents.

Procedure:

  • Plate the D₂-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of dopamine (e.g., the EC₈₀) in the presence of forskolin. Forskolin is used to stimulate a detectable level of cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • An antagonist will reverse the dopamine-induced decrease in cAMP levels in a dose-dependent manner. Calculate the IC₅₀ for the antagonist activity.

Concluding Remarks

The provided protocols for receptor binding and functional assays offer a foundational framework for the pharmacological characterization of novel hexahydro-cycloocta[b]indole derivatives. Researchers should note that the choice of assays, cell lines, and specific reagents will depend on the hypothesized or identified biological targets of the compound under investigation. Given the structural similarity to known psychoactive compounds, initial screening against a panel of CNS receptors is a recommended starting point.

References

Unlocking Neuropharmacological Potential: Applications of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole scaffold represents a promising frontier in neuropharmacology. While research on the parent compound is nascent, extensive investigation into structurally analogous compounds, particularly the bridged gamma-carbolines known as 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, has revealed significant potential for therapeutic development. These derivatives have demonstrated high affinity for key central nervous system targets, including sigma (σ), serotonin (5-HT₂), and dopamine (D₂) receptors, positioning them as compelling candidates for novel antipsychotics and other neuropharmacological agents.

This document provides detailed application notes and experimental protocols based on the robust data available for these closely related indole derivatives. The structural similarity suggests that the this compound core can be similarly functionalized to achieve high-affinity and selective ligands for various neurological targets.

Key Application Areas:

  • Atypical Antipsychotics: The dual antagonism of 5-HT₂ and D₂ receptors is a hallmark of atypical antipsychotic drugs. Derivatives of the hexahydro-cycloocta[b]indole scaffold are prime candidates for development in this area, potentially offering improved side-effect profiles compared to existing treatments.

  • Sigma Receptor Modulation: With high affinity for sigma receptors, these compounds can be explored for their therapeutic potential in a range of conditions including anxiety, depression, and neurodegenerative diseases.[1] The sigma-1 receptor, in particular, is a chaperone protein involved in cellular stress responses and has emerged as a target for various neurological disorders.[2]

  • Neurological Disorders: The modulation of dopaminergic and serotonergic systems by these compounds opens avenues for investigating their efficacy in other neurological and psychiatric conditions where these neurotransmitter systems are implicated.

Quantitative Data Summary

The following tables summarize the binding affinities of representative N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole derivatives for the serotonin 5-HT₂ and dopamine D₂ receptors. These values provide a benchmark for the potential potencies that can be achieved with derivatives of the this compound scaffold.

Table 1: Binding Affinities (Kᵢ, nM) of N-Substituted 2-Fluoro-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles [3]

CompoundStereochemistry5-HT₂ Kᵢ (nM)D₂ Kᵢ (nM)D₂/5-HT₂ Ratio
(±)-8 Racemic1.9168.4
(7S,10R)-8 Eutomer0.801114
(7R,10S)-8 Distomer450>10,000562

Table 2: Binding Affinities (Kᵢ, nM) of N-Substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles [3]

CompoundStereochemistry5-HT₂ Kᵢ (nM)D₂ Kᵢ (nM)D₂/5-HT₂ Ratio
(±)-11 Racemic3.66017
(7S,10R)-11 Eutomer1.84022
(7R,10S)-11 Distomer60130022

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining the binding affinities of novel this compound derivatives are provided below. These protocols are adapted from established procedures used for analogous indole compounds.[1][3]

Protocol 1: Serotonin 5-HT₂ Receptor Binding Assay

  • Tissue Preparation: Rat frontal cortex is homogenized in 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and incubated at 37°C for 15 minutes to remove endogenous serotonin. After a final centrifugation, the pellet is resuspended in assay buffer.

  • Assay Conditions:

    • Radioligand: [³H]Ketanserin

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

    • Incubation Time: 30 minutes at 37°C

    • Non-specific Binding: Determined in the presence of 1 µM mianserin.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with [³H]ketanserin and various concentrations of the test compound.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol 2: Dopamine D₂ Receptor Binding Assay

  • Tissue Preparation: Rat striatal tissue is homogenized in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. The homogenate is centrifuged, and the pellet is washed and resuspended in the same buffer.

  • Assay Conditions:

    • Radioligand: [³H]Spiperone

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.4) with salts as described above.

    • Incubation Time: 20 minutes at 37°C

    • Non-specific Binding: Determined in the presence of 1 µM (+)-butaclamol.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with [³H]spiperone and various concentrations of the test compound.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • The radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol 3: Sigma (σ) Receptor Binding Assays

  • Tissue Preparation: Guinea pig brain is homogenized in 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the pellet is washed and resuspended in the same buffer.

  • Assay Conditions for σ₁ Sites:

    • Radioligand: --INVALID-LINK---Pentazocine

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

    • Incubation Time: 90 minutes at 25°C

    • Non-specific Binding: Determined in the presence of 10 µM haloperidol.

  • Assay Conditions for σ₂ Sites:

    • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of 300 nM dextrallorphan to block σ₁ sites.

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

    • Incubation Time: 120 minutes at 25°C

    • Non-specific Binding: Determined in the presence of 10 µM haloperidol.

  • Procedure: Similar to the 5-HT₂ and D₂ receptor binding assays, involving incubation, filtration, and scintillation counting.

  • Data Analysis: Kᵢ values are calculated from the IC₅₀ values.

Visualizations

Signaling Pathway of Atypical Antipsychotics

The therapeutic effect of atypical antipsychotics is believed to stem from their balanced antagonism of dopamine D₂ and serotonin 5-HT₂A receptors in the mesolimbic and mesocortical pathways of the brain. The following diagram illustrates this proposed mechanism of action.

Atypical_Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Neuron Dopamine Neuron Dopamine Dopamine Dopamine_Neuron->Dopamine Serotonin_Neuron Serotonin Neuron Serotonin Serotonin Serotonin_Neuron->Serotonin D2_Receptor D₂ Receptor Dopamine->D2_Receptor Binds 5HT2A_Receptor 5-HT₂A Receptor Serotonin->5HT2A_Receptor Binds Drug Hexahydro-cycloocta[b]indole Derivative (Antagonist) Drug->D2_Receptor Blocks Drug->5HT2A_Receptor Blocks Signal_Transduction Modulated Signal Transduction D2_Receptor->Signal_Transduction 5HT2A_Receptor->Signal_Transduction

Caption: Proposed mechanism of atypical antipsychotics.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the general workflow for conducting radioligand binding assays to determine the affinity of test compounds for their target receptors.

Binding_Assay_Workflow Start Start Tissue_Prep Tissue Homogenization & Membrane Preparation Start->Tissue_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Quantification Liquid Scintillation Counting Washing->Quantification Analysis Data Analysis (IC₅₀, Kᵢ) Quantification->Analysis End End Analysis->End

Caption: General workflow for radioligand binding assays.

Logical Relationship of Compound Development

The development of novel neuropharmacological agents from the this compound scaffold follows a logical progression from initial design to preclinical evaluation.

Drug_Development_Logic Scaffold 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Binding In Vitro Receptor Binding Assays Synthesis->Binding SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Informs Lead_Opt->Synthesis Iterative Cycle In_Vivo In Vivo Behavioral and Pharmacokinetic Studies Lead_Opt->In_Vivo

Caption: Logical flow of drug development.

References

Application Notes and Protocols for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and its derivatives represent a class of tetracyclic compounds with a rigid structure that makes them attractive scaffolds for exploring interactions with various biological targets. The indole nucleus is a common feature in many biologically active compounds.[1][2][3] The hexahydro-cycloocta[b]indole core, in particular, has been investigated for its potential to interact with central nervous system (CNS) receptors. This document provides an overview of the potential applications of this compound as a chemical probe, based on data from structurally related compounds, and offers detailed protocols for its use in research settings.

Potential Biological Targets

Based on studies of closely related hexahydro-carbolines and iminocyclohept[b]indoles, this compound is predicted to have affinity for the following receptors:

  • Sigma (σ) Receptors: Derivatives of the related 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole scaffold have shown high affinity for sigma binding sites, suggesting that this compound may also serve as a ligand for these receptors.[4]

  • Dopamine D2 Receptors: Affinity for the D2 receptor has been observed in N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, indicating a potential for the hexahydro-cycloocta[b]indole core to interact with this receptor.[5]

  • Serotonin 5-HT2 Receptors: Enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles have been evaluated for their affinity for 5-HT2 receptors, suggesting this as another potential target for the broader class of related compounds.[5]

Quantitative Data Summary

The following table summarizes binding affinity data for derivatives of the closely related 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole scaffold. This data can serve as a reference for designing experiments with this compound.

CompoundTarget ReceptorKi (nM)RadioligandReference
2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7S,10R-iminocyclohept[b]indole5-HT20.80Not Specified[5]
11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole (racemic)Sigma ([3H]DTG)High[3H]DTG[4]
(+)-11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoleSigma ([3H]DTG)Potent[3H]DTG[4]
(-)-11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoleSigma ([3H]-(+)-3-PPP)High[3H]-(+)-3-PPP[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand such as [3H]sulpiride.

Materials:

  • This compound

  • [3H]sulpiride (radioligand)

  • Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of the test compound dilution.

    • 50 µL of [3H]sulpiride at a concentration near its Kd.

    • 100 µL of the D2 receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Assay for Functional Activity at 5-HT2 Receptors

This protocol describes a method to assess the functional activity of this compound at the 5-HT2 receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Materials:

  • This compound

  • Cell line stably expressing the 5-HT2 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Serotonin (as a reference agonist)

  • A known 5-HT2 antagonist (for control experiments)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with calcium measurement capabilities

Procedure:

  • Plate the 5-HT2 receptor-expressing cells in the microplates and grow to confluence.

  • On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and the reference agonist (serotonin) in the assay buffer.

  • Add the compound dilutions to the wells.

  • Measure the fluorescence intensity before and after the addition of the compound using a fluorescent plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • To determine if the compound is an agonist, measure the direct effect on calcium levels.

  • To determine if the compound is an antagonist, pre-incubate the cells with the test compound before adding a known concentration of serotonin and measure the inhibition of the serotonin-induced calcium response.

  • Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

G Experimental Workflow for Radioligand Binding Assay prep Prepare serial dilutions of This compound setup Set up 96-well plate with: - Test compound - Radioligand ([3H]sulpiride) - Receptor membranes prep->setup incubate Incubate at room temperature (60-90 minutes) setup->incubate filter Terminate reaction by rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold binding buffer filter->wash scint Add scintillation fluid to filters wash->scint count Measure radioactivity using a liquid scintillation counter scint->count analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki values count->analyze

Caption: Workflow for a radioligand binding assay.

G Hypothesized Signaling Pathway via 5-HT2 Receptor ligand 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole receptor 5-HT2 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Potential 5-HT2 receptor signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of potential analytical methodologies for the detection and characterization of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole . Due to the limited availability of specific validated analytical methods for this exact compound in peer-reviewed literature, this guide furnishes detailed protocols for analogous indole alkaloids and related heterocyclic compounds. The provided methods for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy serve as a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic compound belonging to the indole family. The analytical characterization of such molecules is crucial for quality control in synthesis, pharmacokinetic studies, and metabolic profiling. This document outlines key analytical techniques that can be employed for the qualitative and quantitative analysis of this compound.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary technique for the separation and quantification of indole derivatives. The lipophilic nature of the hexahydro-cycloocta[b]indole moiety makes it well-suited for separation on C18 or C8 stationary phases.

2.1.1. Proposed HPLC Method Protocol

This protocol is a generalized starting point and should be optimized for the specific matrix and concentration of the analyte.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA), analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution Program:

    • Start with a gradient of 5-10% B, increasing to 95-100% B over 20-30 minutes.

    • Hold at high organic content for 5 minutes to elute any highly retained compounds.

    • Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30-40 °C

    • Detection Wavelength: Scan from 200-400 nm; select a wavelength of maximum absorbance for quantification (typically around 220 nm and 280 nm for indoles).

2.1.2. Data Presentation: Hypothetical HPLC Parameters for Related Indole Compounds

Compound TypeColumnMobile PhaseDetectionReference
Indole AlkaloidsC18Acetonitrile/Water with 0.1% Formic Acid (gradient)UV at 280 nm[1]
IndolineC18Methanol/Water with 0.1% TFA (isocratic)UV[2]
Octahydro-1H-indole-2-carboxylic acid isomersC18Potassium phosphate buffer/MethanolRefractive Index (RI)[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which is expected to have sufficient volatility, GC-MS can provide both retention time information for quantification and mass spectral data for structural confirmation.

2.2.1. Proposed GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap)

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Helium (carrier gas), high purity

  • Sample solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent to a concentration suitable for GC-MS analysis (typically in the low ppm range).

    • If necessary, derivatization (e.g., silylation of the indole nitrogen) can be performed to improve volatility and peak shape, although this is often not required for N-unsubstituted indoles.

  • Instrument Parameters:

    • GC:

      • Inlet Temperature: 250-280 °C

      • Injection Mode: Splitless or split (adjust split ratio based on concentration)

      • Oven Temperature Program:

        • Initial temperature: 100-150 °C, hold for 1-2 minutes.

        • Ramp: 10-20 °C/min to 280-300 °C.

        • Final hold: 5-10 minutes.

      • Carrier Gas Flow: Constant flow of 1.0-1.5 mL/min.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Speed: 2-3 scans/second.

      • Transfer Line Temperature: 280-300 °C.

      • Ion Source Temperature: 230 °C.

2.2.2. Data Presentation: Mass Spectral Data for a Structurally Related Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
6-Azido-5-(tert-butoxycarbonyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indoleC18H22N4O2326.4Not specified in the available data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both 1H and 13C NMR would be essential for confirming the synthesis and purity of this compound.

2.3.1. Proposed NMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 300-600 MHz)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6))

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum to observe the proton signals.

    • Acquire a 13C NMR spectrum (e.g., using a broadband decoupling pulse sequence) to observe the carbon signals.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

2.3.2. Data Presentation: NMR Data for a Structurally Related Compound

The following table summarizes 1H and 13C NMR data for a bromo-substituted tetrahydro-cyclohepta[b]indol-one, which shares a similar core structure.

CompoundSolvent1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)Reference
7,8,9,10-Tetrahydro-2-bromo-cyclohepta[b]indol-6(5H)-oneNot specifiedAromatic protons, aliphatic protons in the seven-membered ring, and N-H proton at 9.09 ppm.Carbonyl carbon at 194.94 ppm, aromatic and aliphatic carbons.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Crude Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-UV/DAD Filtration->HPLC GCMS GC-MS Filtration->GCMS NMR NMR Spectroscopy Filtration->NMR Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity Identification Structural Identification GCMS->Identification NMR->Identification

Caption: General analytical workflow for the target compound.

Logic Diagram for Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method.

MethodSelection decision decision method method start Define Analytical Goal is_quantitative Quantitative Analysis? start->is_quantitative is_structural Structural Elucidation? is_quantitative->is_structural No hplc HPLC is_quantitative->hplc Yes is_volatile Is the compound volatile? is_structural->is_volatile No nmr NMR is_structural->nmr Yes gcms GC-MS is_volatile->gcms Yes lcms LC-MS is_volatile->lcms No

Caption: Decision tree for analytical method selection.

Conclusion

The analytical detection and characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. While specific, validated methods for this particular molecule are not widely published, the protocols and data presented for structurally similar compounds provide a solid foundation for developing and validating robust analytical methods. Researchers are encouraged to use the information herein as a starting point and to perform thorough method optimization and validation according to their specific requirements and sample matrices.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Indole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of indole compounds using High-Performance Liquid Chromatography (HPLC). Indole and its derivatives are a large and important class of bioactive molecules with diverse physiological functions and pharmacological activities, ranging from neurotransmitters like serotonin to plant hormones like indole-3-acetic acid.[1] Accurate and reliable quantification of these compounds is crucial for research, drug development, and quality control.

Introduction to HPLC for Indole Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] For indole compounds, reversed-phase HPLC (RP-HPLC) is the most common approach.[3] This method utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of a wide range of indole derivatives.[4][5]

Detection of indole compounds is often achieved using UV-Vis or fluorescence detectors. The indole ring system exhibits strong UV absorbance, typically around 280 nm, making UV detection a straightforward choice.[4][6][7] Furthermore, many indole compounds are naturally fluorescent, which allows for highly sensitive and selective detection with a fluorescence detector.[8][9][10] For even greater sensitivity and specificity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS).[6][11][12]

Application Notes

Analysis of Tryptophan and its Metabolites

Tryptophan is an essential amino acid and a precursor to numerous bioactive indole compounds, including serotonin and kynurenine.[8][9][13] HPLC methods are widely used to study tryptophan metabolism in various biological samples.

A rapid and sensitive method for the simultaneous analysis of tryptophan and its metabolites involves pre-column derivatization with o-phthaldialdehyde (OPA) followed by dual-channel fluorescence detection.[8][9] This allows for the detection of both OPA-reactive and naturally fluorescent metabolites. For broader metabolite coverage, LC-MS/MS methods can be employed to separate and quantify up to 15 different tryptophan metabolites within a 15-minute run time without the need for derivatization.[12]

Quantification of Indole Alkaloids in Plant Extracts

Indole alkaloids are a large class of natural products with significant pharmacological activities, including anti-cancer and anti-hypertensive properties.[1][14] HPLC is a standard technique for the quality control and standardization of plant extracts containing these compounds.

Isocratic and gradient RP-HPLC methods have been developed for the simultaneous determination of multiple indole alkaloids, such as those found in Catharanthus roseus and Rauvolfia species.[14][15][16] These methods typically use a C18 column with a mobile phase consisting of an aqueous buffer (often containing formic or acetic acid) and an organic modifier like acetonitrile or methanol.[6][15]

Determination of Indole-3-Acetic Acid (IAA) and Related Compounds in Bacterial Cultures

Indole-3-acetic acid (IAA) is a key plant hormone produced by many soil bacteria. HPLC is used to study the biosynthetic pathways of IAA in these microorganisms.[5][17] A simple and fast RP-HPLC method with fluorescence detection can be used for the simultaneous determination of seven indoles related to IAA biosynthesis in bacterial culture supernatants.[5][17] This method features a straightforward sample preparation step involving centrifugal filtration.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of various indole compounds.

Table 1: Chromatographic Conditions and Performance for Tryptophan and Metabolites

CompoundColumnMobile PhaseDetectionRetention Time (min)Linearity (µg/mL)LOD (µg/mL)
TryptophanSymmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~3.50.0625 - 125< 0.015
SerotoninC18Acetonitrile : 0.1% Acetic Acid in Water (v/v)UV (280 nm)VariesVariesVaries
KynurenineC18Acetonitrile : 0.1% Acetic Acid in Water (v/v)UV (360 nm)VariesVariesVaries
Kynurenic AcidC18Acetonitrile : 0.1% Acetic Acid in Water (v/v)Fluorescence (Ex: 246 nm, Em: 396 nm)VariesVariesVaries

Data compiled from various sources.[4][5][13][17] Note that specific values can vary significantly based on the exact method and instrumentation.

Table 2: Chromatographic Conditions and Performance for Indole Alkaloids

CompoundColumnMobile PhaseDetectionRetention Time (min)Linearity (µg/mL)LOD (µg/mL)
SarpagineDiamonsil C18Water / Methanol (gradient)UV (280 nm)Varies0.2 - 100Varies
YohimbineDiamonsil C18Water / Methanol (gradient)UV (280 nm)Varies0.2 - 100Varies
AjmalineDiamonsil C18Water / Methanol (gradient)UV (280 nm)Varies0.2 - 100Varies
AjmalicineDiamonsil C18Water / Methanol (gradient)UV (280 nm)Varies0.2 - 100Varies
ReserpineDiamonsil C18Water / Methanol (gradient)UV (280 nm)Varies0.2 - 100Varies

Data based on a method for Rauvolfia verticillata.[14] Linearity and LOD values are representative.

Table 3: Chromatographic Conditions and Performance for IAA and Related Indoles

CompoundColumnMobile PhaseDetectionRetention Time (min)Linearity (µg/mL)LOD (µg/mL)
Tryptophan (Trp)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~3.50.0625 - 125< 0.015
Tryptamine (TAM)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~5.90.0625 - 125< 0.015
Indole-3-lactic acid (ILA)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~7.70.0625 - 125< 0.015
Indole-3-acetamide (IAM)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~9.30.0625 - 125< 0.015
Indole-3-acetic acid (IAA)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~13.80.0625 - 125< 0.015
Indole-3-ethanol (TOL)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~15.50.0625 - 125< 0.015
Indole-3-acetonitrile (IAN)Symmetry C8Acetic acid:H₂O / Acetonitrile:H₂O (gradient)Fluorescence (Ex: 280 nm, Em: 350 nm)~24.10.0625 - 125< 0.015

Data adapted from a method for analyzing indoles in bacterial culture supernatants.[5][17]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Indole Compounds

This protocol provides a general starting point for the analysis of a simple mixture of indole standards.

1. Instrumentation and Reagents

  • Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • HPLC-grade acetonitrile, methanol, and water.[14]

  • Acetic acid or formic acid.[4][6]

  • Reference standards of the indole compounds of interest.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Acetic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A typical gradient could be 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 10 µL.[4]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

4. Sample Analysis

  • Inject the prepared standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Prepare and inject the unknown samples.

  • Determine the concentration of the indole compounds in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Sample Preparation from Biological Matrices

This protocol outlines a general procedure for extracting indole compounds from biological samples such as bacterial culture supernatants or plasma.

1. Materials

  • Centrifugal filter tubes (0.5 mL, 10 kDa MWCO).[5]

  • Centrifuge.

  • Vortex mixer.

  • Syringe filters (0.45 µm).[4]

  • HPLC vials.

2. Procedure for Bacterial Culture Supernatants

  • Centrifuge the bacterial culture to pellet the cells.

  • Transfer 0.5 mL of the supernatant to a centrifugal filter tube.[5]

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.[5]

  • The filtrate is ready for direct injection into the HPLC system.[5]

3. General Procedure for Liquid Samples (e.g., Plasma)

  • Protein Precipitation: Add a precipitating agent (e.g., ice-cold acetonitrile or perchloric acid) to the sample in a 1:2 or 1:3 ratio.

  • Vortex the sample for 2 minutes.[4]

  • Sonicate the sample for 15 minutes.[4]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • The sample is now ready for injection.

Visualizations

Signaling Pathway

Indole_Biosynthesis Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Aromatic amino acid aminotransferase Tryptamine Tryptamine Tryptophan->Tryptamine Trp decarboxylase Indole_3_acetamide Indole-3-acetamide Tryptophan->Indole_3_acetamide Trp 2-mono-oxygenase Indole_3_acetonitrile Indole-3-acetonitrile Tryptophan->Indole_3_acetonitrile Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde IPyA decarboxylase Indole_3_acetic_acid Indole-3-acetic acid (IAA) Indole_3_acetaldehyde->Indole_3_acetic_acid IAAld dehydrogenase Tryptamine->Indole_3_acetaldehyde TAM oxidase Indole_3_acetamide->Indole_3_acetic_acid IAM hydrolase Indole_3_acetonitrile->Indole_3_acetic_acid Nitrilase

Caption: Simplified diagram of Tryptophan-dependent pathways for IAA biosynthesis in bacteria.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Biological Fluid, Plant Extract) Extraction Extraction / Cleanup (e.g., LLE, SPE, Filtration) Sample_Collection->Extraction Injection Injection into HPLC System Extraction->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV/Vis or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow for the HPLC analysis of indole compounds.

References

Application Notes and Protocols for Assay Development with 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] The fused heterocyclic system of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole presents a unique chemical scaffold with considerable potential for novel drug discovery. Its structural similarity to other biologically active indole alkaloids and related heterocyclic systems, such as cyclohepta[b]indoles, suggests a range of plausible pharmacological activities, including anticancer, antimicrobial, and neuromodulatory effects.[3][4]

These application notes provide a comprehensive guide for the initial biological evaluation of this compound (referred to herein as "Cyclooctaindole-X" for the purpose of these protocols). The following sections detail experimental protocols for assessing its potential anticancer, kinase inhibitory, antimicrobial, and neurological receptor binding activities.

Application Note 1: Anticancer and Cytotoxicity Screening

This section outlines protocols to evaluate the potential of Cyclooctaindole-X as an anticancer agent by assessing its cytotoxicity against various cancer cell lines, and to begin elucidating its mechanism of action through apoptosis and cell cycle analysis.

Data Presentation: Representative Cytotoxicity Data

The antiproliferative activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents a template for summarizing such data, with representative values based on published data for other indole derivatives.[5]

Cell LineCancer TypeCyclooctaindole-X IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma15.2 ± 1.80.8 ± 0.1
K562Leukemia8.9 ± 1.10.5 ± 0.07
MCF-7Breast Adenocarcinoma21.5 ± 2.51.1 ± 0.2
HeLaCervical Adenocarcinoma12.8 ± 1.40.7 ± 0.1
PNT2Normal Prostate> 10015.3 ± 2.1
Experimental Protocols

A general workflow for assessing the cytotoxicity of a novel compound is essential for reproducible results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up cell_culture Maintain Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Stock & Serial Dilutions of Cyclooctaindole-X in DMSO treatment Treat Cells with Compound (24, 48, 72h) compound_prep->treatment seed_cells->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate % Viability & IC50 Values read_absorbance->calc_ic50 follow_up Mechanism of Action Studies (Apoptosis, Cell Cycle) calc_ic50->follow_up

Caption: General workflow for cytotoxicity assessment of a novel compound.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

  • Materials:

    • Selected cancer cell lines (e.g., A549, K562, MCF-7, HeLa) and a non-cancerous cell line (e.g., PNT2).[7]

    • Complete growth medium appropriate for each cell line.

    • Cyclooctaindole-X, Doxorubicin (positive control).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Dimethyl sulfoxide (DMSO).

    • Sterile 96-well plates.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[6]

    • Prepare serial dilutions of Cyclooctaindole-X and Doxorubicin in complete medium.

    • Remove the medium and treat the cells with 100 µL of varying concentrations of the compounds. Include a vehicle control (DMSO, final concentration ≤ 0.5%).[6]

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

To investigate if cytotoxicity is mediated by apoptosis and/or cell cycle arrest.[5]

  • Materials:

    • Approximately 1 x 10^6 cells per sample.

    • Propidium Iodide (PI) staining solution.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Ice-cold 70% ethanol.

    • Flow cytometer.

  • Procedure (Cell Cycle):

    • Treat cells (e.g., A549, K562) with Cyclooctaindole-X at concentrations around its IC50 for 48 hours.[5]

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]

    • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.[8]

    • Incubate for 30 minutes at room temperature in the dark.[8]

    • Analyze the cell cycle distribution using a flow cytometer.

Application Note 2: In Vitro Kinase Inhibition Assay

Given that many indole derivatives exhibit anticancer activity through the inhibition of protein kinases, this protocol describes a method to screen Cyclooctaindole-X against a panel of relevant kinases.[9][10][11]

Data Presentation: Representative Kinase Inhibition Data

The following table provides a template for summarizing the inhibitory activity of Cyclooctaindole-X against selected protein kinases, with representative data.[12]

Kinase TargetCyclooctaindole-X IC50 (nM)Staurosporine IC50 (nM)
EGFR850 ± 755.8 ± 0.5
SRC1200 ± 1506.2 ± 0.7
CDK2/CycA2500 ± 3003.5 ± 0.4
PIM1980 ± 11015.0 ± 1.8
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9]

G cluster_reaction Kinase Reaction cluster_detection1 Step 1: ADP to ATP Conversion cluster_detection2 Step 2: Luminescence reagents Kinase + Substrate + ATP + Cyclooctaindole-X incubation Incubate reagents->incubation product Phosphorylated Substrate + ADP incubation->product adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) product->adp_glo kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP) adp_glo->kinase_detection luciferase Newly synthesized ATP is used by Luciferase kinase_detection->luciferase light Light Signal luciferase->light

Caption: Principle of the ADP-Glo™ Kinase Assay.
  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Purified protein kinases of interest (e.g., EGFR, SRC).

    • Specific kinase substrates and ATP.

    • Cyclooctaindole-X and a broad-spectrum kinase inhibitor (e.g., Staurosporine).

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of Cyclooctaindole-X in the appropriate kinase assay buffer.

    • In a 96-well plate, add 5 µL of the diluted compound or control.

    • Add 10 µL of a 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.[9]

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution. The ATP concentration should be near the Km for the specific kinase.[9]

    • Incubate for 60 minutes at 30°C.

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer. A decrease in signal indicates kinase inhibition.[9]

    • Calculate IC50 values from the dose-response curves.

Application Note 3: Antimicrobial Susceptibility Testing

The indole scaffold is present in many compounds with antimicrobial properties.[13] This section provides a protocol for determining the minimum inhibitory concentration (MIC) of Cyclooctaindole-X against a panel of pathogenic bacteria and fungi.

Data Presentation: Representative Antimicrobial Activity

The following table is a template for summarizing the MIC values of Cyclooctaindole-X.

MicroorganismStrain TypeCyclooctaindole-X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive321N/A
Escherichia coliGram-negative640.5N/A
Candida albicansYeast16N/A2
Aspergillus nigerMold>128N/A8
Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • Cyclooctaindole-X, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

    • Sterile 96-well plates.

  • Procedure:

    • Prepare a 2-fold serial dilution of Cyclooctaindole-X and control drugs in the appropriate broth in a 96-well plate.[1]

    • Prepare an inoculum of each microorganism, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the inoculum to each well containing 50 µL of the diluted compound.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Application Note 4: Neurological Receptor Binding Assay

The structural resemblance of indole alkaloids to neurotransmitters like serotonin suggests that Cyclooctaindole-X could interact with G-protein coupled receptors (GPCRs) in the central nervous system.[3][14] A radioligand binding assay is a direct method to determine the affinity of a compound for a specific receptor.

Data Presentation: Representative Receptor Binding Affinity

The affinity is typically expressed as the inhibition constant (Ki).

Receptor TargetRadioligandCyclooctaindole-X Ki (nM)
Serotonin 5-HT1A[3H]8-OH-DPAT150 ± 20
Serotonin 5-HT2A[3H]Ketanserin450 ± 55
Sigma-1--INVALID-LINK---Pentazocine85 ± 12
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for assessing the binding of Cyclooctaindole-X to the serotonin 5-HT1A receptor.

G cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis receptors Membrane Preparation (with 5-HT1A Receptors) incubation Incubate to Equilibrium receptors->incubation radioligand Radioligand ([3H]8-OH-DPAT) radioligand->incubation competitor Unlabeled Ligand (Cyclooctaindole-X) competitor->incubation filtration Rapid Filtration over Glass Fiber Filters incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Quantify Bound Radioactivity via Scintillation Counting washing->scintillation ic50_calc Determine IC50 scintillation->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.
  • Materials:

    • Cell membranes prepared from cells expressing the human 5-HT1A receptor.

    • [3H]8-OH-DPAT (radioligand).

    • Cyclooctaindole-X.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of Cyclooctaindole-X in binding buffer.

    • Define non-specific binding using a high concentration of a known 5-HT1A ligand (e.g., serotonin).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Determine the IC50 value (concentration of Cyclooctaindole-X that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

References

Application Notes: Radiolabeling of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole for Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and its derivatives are a class of compounds with significant affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1] Their rigid, bridged structures make them valuable scaffolds in drug design for targeting the central nervous system. To characterize the binding affinity and density of receptors for these compounds, radioligand binding assays are indispensable tools in pharmacology and drug development.[2] This document provides a detailed protocol for the radiolabeling of a representative hexahydro-5H-cycloocta[b]indole derivative and its subsequent use in competitive receptor binding assays.

Tritium ([³H]) is the radionuclide of choice for these applications due to its low-energy beta emission, which poses minimal risk with proper handling, and its ability to be incorporated into molecules without altering their pharmacological properties.[3] The high specific activity achievable with tritium labeling is crucial for detecting receptor sites present at low concentrations in biological tissues.[2]

Target Receptors

Derivatives of the hexahydro-cycloocta[b]indole scaffold have shown high affinity for several G-protein coupled receptors (GPCRs), including 5-HT₂ and Dopamine D₂ receptors.[1] These receptors are implicated in a variety of physiological and pathological processes, making them important targets for therapeutic intervention.[4][5] The protocols outlined below are optimized for characterizing ligand binding to these GPCRs.

Experimental Protocols

Protocol 1: Tritium Labeling of a Hexahydro-5H-cycloocta[b]indole Derivative

This protocol describes a general method for tritium labeling via catalytic hydrogen-tritium exchange. The specific positions of labeling will depend on the precursor molecule and catalyst used.

Materials and Reagents:

  • Precursor molecule (e.g., an unsaturated or halogenated hexahydro-5H-cycloocta[b]indole derivative)

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Anhydrous solvent (e.g., ethyl acetate, DMF)

  • Scintillation cocktail

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation: In a specialized radiolabeling apparatus (e.g., a glovebox equipped for handling tritium), dissolve the precursor molecule in an appropriate anhydrous solvent.

  • Catalyst Addition: Add the catalyst (e.g., 10% Pd/C) to the solution. The amount of catalyst will need to be optimized for the specific reaction.

  • Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of T₂. The reaction time and temperature will vary depending on the precursor's reactivity (typically several hours at room temperature).

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Quench the reaction with an appropriate solvent (e.g., methanol) and filter the mixture to remove the catalyst.

  • Purification: Purify the crude radiolabeled product using reverse-phase HPLC to separate the desired compound from any byproducts and unreacted precursor.

  • Specific Activity Determination: Determine the concentration of the purified compound using UV spectroscopy and its radioactivity using a liquid scintillation counter. The specific activity (Ci/mmol) can then be calculated. The high specific activity of tritium (around 28.8 Ci/mmol) makes it ideal for these assays.[2]

  • Storage: Store the purified radiolabeled compound in a suitable solvent (e.g., ethanol) at -20°C or lower to minimize radiolysis.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of a test compound for a target receptor (e.g., 5-HT₂A receptor) using the newly synthesized radioligand.

Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells stably expressing human 5-HT₂A receptor).[6]

  • Radiolabeled hexahydro-5H-cycloocta[b]indole ([³H]-Ligand).

  • Unlabeled test compounds.

  • Reference compound (e.g., Ketanserin for 5-HT₂A).[7]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[6]

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in binding buffer (typically 20-50 µg protein per well).[6]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-Ligand (at a final concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [³H]-Ligand, 50 µL of a high concentration of a reference compound (e.g., 10 µM Ketanserin), and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [³H]-Ligand, 50 µL of serially diluted test compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[6]

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The binding affinities of various hexahydro-5H-cycloocta[b]indole derivatives for serotonin and dopamine receptors can be summarized for comparative analysis. The following table provides example data for structurally related compounds.

CompoundTarget ReceptorKi (nM)Reference
(7S,10R)-2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-hexahydro-7,10-iminocyclohept[b]indole5-HT₂0.80[1]
Cilansetron5-HT₃0.19[8]
Ergotamine5-HT₁B1.44[7]
Clozapine5-HT₂A5.91[7]
Ritanserin5-HT₂C1.44[7]

Visualizations

Experimental Workflow

The overall workflow from radiolabeling to data analysis is depicted below.

G cluster_0 Radiolabeling cluster_1 Binding Assay cluster_2 Data Analysis Precursor Precursor Molecule Reaction Tritiation Reaction (T₂, Catalyst) Precursor->Reaction Purification HPLC Purification Reaction->Purification Labeled_Ligand [³H]-Ligand Purification->Labeled_Ligand Assay_Setup Assay Plate Setup (Total, NSB, Competition) Labeled_Ligand->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Raw_Data Raw CPM Data Counting->Raw_Data Calc_IC50 IC₅₀ Determination (Non-linear Regression) Raw_Data->Calc_IC50 Calc_Ki Ki Calculation (Cheng-Prusoff) Calc_IC50->Calc_Ki Final_Data Final Affinity Data (Ki) Calc_Ki->Final_Data

Caption: Workflow for radiolabeling and binding assay.

GPCR Signaling Pathway

The target receptors, such as 5-HT₂, are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[9][10]

G cluster_membrane Plasma Membrane GPCR GPCR (e.g., 5-HT₂ Receptor) G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Ligand Hexahydro-5H- cycloocta[b]indole Ligand->GPCR Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Caption: Gq-coupled GPCR signaling pathway.

References

Application Notes and Protocols for the In Vitro Evaluation of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the novel synthetic compound 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole, herein referred to as C8-Indole. The indole scaffold is a crucial component in many natural and synthetic molecules with significant biological activity, including potent anticancer properties.[1][2][3][4] Many indole derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism in disrupting cell division in cancerous cells.[1][2][3] This document outlines detailed protocols for assessing the cytotoxic effects of C8-Indole on various cancer cell lines and for investigating its potential mechanism of action through tubulin polymerization assays.

Data Presentation

The in vitro efficacy of C8-Indole was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for cytotoxicity.[5][6]

Table 1: Cytotoxicity of C8-Indole (IC50 in µM) in Various Cancer Cell Lines

Cell LineCancer TypeC8-Indole (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Breast Cancer12.5 ± 1.11.2 ± 0.2
HeLaCervical Cancer8.2 ± 0.90.8 ± 0.1
A549Lung Cancer15.8 ± 1.51.5 ± 0.3
K562Leukemia5.5 ± 0.60.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of C8-Indole on Tubulin Polymerization

CompoundConcentration (µM)Vmax (mOD/min)% Inhibition
Control (DMSO)-2.5 ± 0.20%
C8-Indole51.5 ± 0.1540%
C8-Indole100.8 ± 0.168%
Colchicine (Positive Control)100.4 ± 0.0584%

Vmax represents the maximum rate of tubulin polymerization. Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_mechanistic Mechanism of Action Study start Cancer Cell Lines (MCF-7, HeLa, A549, K562) seed Seed cells in 96-well plates start->seed treat Treat cells with serial dilutions of C8-Indole seed->treat incubation Incubate for 24, 48, 72 hours treat->incubation tubulin_assay In Vitro Tubulin Polymerization Assay treat->tubulin_assay mtt_assay MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 Values mtt_assay->data_analysis data_analysis2 Measure Turbidity & Determine % Inhibition tubulin_assay->data_analysis2

Caption: General workflow for the in vitro evaluation of C8-Indole.

signaling_pathway C8_Indole C8-Indole Tubulin α/β-Tubulin Heterodimers C8_Indole->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Polymerization C8_Indole->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized signaling pathway for C8-Indole-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. Metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, K562)

  • Complete cell culture medium (specific to each cell line)

  • 96-well tissue culture plates

  • C8-Indole stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7][9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of C8-Indole in complete medium from the stock solution (e.g., 0.1 µM to 100 µM).[6] Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control.[6]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL. Incubate the plate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340 nm.[10][11] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[11]

Materials:

  • Tubulin (≥99% pure, bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (100 mM)

  • Glycerol

  • C8-Indole stock solution (in DMSO)

  • Positive control (e.g., Colchicine or Vinblastine)

  • 96-well, half-area, UV-transparent plates

  • Temperature-controlled microplate spectrophotometer

Protocol:

  • Reagent Preparation: On ice, prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to 10%) to the reconstituted tubulin in General Tubulin Buffer.[11] The final tubulin concentration should be between 2-4 mg/mL.

  • Compound Preparation: Prepare serial dilutions of C8-Indole and the positive control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.[11]

  • Assay Setup: Pre-warm the microplate reader to 37°C.[11] On ice, add the compound dilutions to the wells of the 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the pre-chilled tubulin solution to each well. Mix gently by pipetting, avoiding air bubbles.[11]

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance at 340 nm every minute for 60-90 minutes.[11]

  • Data Analysis: Plot the absorbance at 340 nm against time for each condition. Determine the maximum rate of polymerization (Vmax) from the steepest slope of the polymerization curve. Calculate the percentage inhibition of polymerization for each compound concentration relative to the DMSO control.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and historically significant method for the synthesis of this and other indole derivatives is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclooctanone, followed by a[4][4]-sigmatropic rearrangement to form the indole ring system.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting materials are phenylhydrazine and cyclooctanone. The reaction requires an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), or p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃, or AlCl₃).[2] The choice of solvent can vary, with common options being polar aprotic solvents like acetic acid or DMSO, though solvent-free conditions have also been reported for Fischer indole syntheses.[1][5]

Q3: What is the general mechanism of the Fischer indole synthesis for this target molecule?

The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and cyclooctanone react to form a phenylhydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a rearrangement to form a diimine intermediate.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to yield the final aromatic indole product, this compound.[1][2]

Q4: Are there any known challenges or reasons why this specific Fischer indolization might fail?

While the Fischer indole synthesis is robust, failures can occur. Challenges can arise from:

  • Steric Hindrance: The bulky cyclooctyl ring might slightly hinder the reaction rate compared to smaller cyclic ketones.

  • Acid Sensitivity: The starting materials or the final product might be sensitive to very strong acids or high temperatures, leading to degradation or side reactions.

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[6][7] For the synthesis of the unsubstituted title compound, this is not a primary concern. However, if synthesizing derivatives, this becomes a critical consideration. Computational studies have shown that certain electron-donating substituents can also lead to reaction failure by favoring a competing heterolytic N-N bond cleavage.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective catalyst- Try a different acid catalyst (e.g., switch from a Brønsted acid to a Lewis acid like ZnCl₂).- Increase the catalyst loading, but be mindful of potential side reactions.
Reaction temperature is too low or too high- Gradually increase the reaction temperature while monitoring the reaction by TLC.- If degradation is observed at higher temperatures, try a milder acid catalyst at a lower temperature for a longer duration.
Poor quality of starting materials- Ensure phenylhydrazine is pure; it can degrade over time.- Use freshly distilled or high-purity cyclooctanone.
Formation of Multiple Products/Byproducts Side reactions due to strong acid or high temperature- Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of polyphosphoric acid).- Lower the reaction temperature.
Presence of impurities in starting materials- Purify starting materials before use.
Difficulties in Product Purification Product co-elutes with impurities- Try different solvent systems for column chromatography. A common issue is the co-elution of multiple spots.[9] Consider using a gradient elution.- If the product is a solid, recrystallization from a suitable solvent system can be effective.
Product is an oil and difficult to handle- Consider converting the product to a solid derivative (e.g., a salt) for easier purification and handling, if applicable to the research goals.

Experimental Protocols

Generalized Protocol for Fischer Indole Synthesis of this compound
  • Hydrazone Formation (Optional Separate Step):

    • In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and cyclooctanone in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

    • The resulting phenylhydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.[1]

  • Cyclization:

    • To the phenylhydrazone (either isolated or in the reaction mixture), add the acid catalyst. The choice and amount of catalyst may require optimization. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid.

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the catalyst used. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If using PPA, carefully quench the reaction mixture by pouring it onto ice water.

    • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes for Optimization

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Polyphosphoric Acid (PPA)None12026590
2Zinc Chloride (ZnCl₂)Acetic Acid10047295
3p-Toluenesulfonic AcidToluene110 (reflux)65892
4Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane40 (reflux)84588

Note: The data in this table is illustrative and intended to represent a typical optimization study. Actual results may vary.

Visualizations

Fischer_Indole_Synthesis_Workflow Start Start: Phenylhydrazine & Cyclooctanone Hydrazone_Formation Step 1: Hydrazone Formation (Condensation) Start->Hydrazone_Formation Hydrazone Cyclooctanone Phenylhydrazone (Intermediate) Hydrazone_Formation->Hydrazone Cyclization Step 2: Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Acid Catalyst (e.g., PPA, ZnCl₂) + Heat Crude_Product Crude Product Mixture Cyclization->Crude_Product Workup Step 3: Work-up (Quenching, Neutralization, Extraction) Crude_Product->Workup Purification Step 4: Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Final Product: 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low or No Product Yield? Check_Reagents Are starting materials pure? Start->Check_Reagents Yes Check_Catalyst Is the catalyst appropriate/active? Check_Reagents->Check_Catalyst Yes Purify_Reagents Action: Purify/replace reagents. Check_Reagents->Purify_Reagents No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst Action: Try a different catalyst (e.g., Lewis vs. Brønsted acid). Check_Catalyst->Change_Catalyst No Optimize_Conditions Action: Vary temperature and reaction time. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Purify_Reagents->Start Change_Catalyst->Start Optimize_Conditions->Start

References

Technical Support Center: Synthesis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole synthesis. The primary method for this synthesis is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclooctanone in the presence of an acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through a two-step process, which can often be performed in a single pot. The first step is the formation of cyclooctanone phenylhydrazone from phenylhydrazine and cyclooctanone. The second step is the acid-catalyzed cyclization of the phenylhydrazone intermediate to form the final indole product.

Q2: Which acid catalysts are suitable for this reaction?

A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1][2] The choice of catalyst can significantly impact the reaction rate and yield. Common choices include:

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (PTSA).

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃).

The selection of the catalyst may require empirical optimization for the specific substrate and reaction conditions.

Q3: What are the recommended reaction conditions?

The reaction is typically carried out at elevated temperatures. The solvent choice is also critical. Common solvents include ethanol, acetic acid, or higher boiling point solvents like toluene. In some protocols, the reaction can be run neat (without a solvent), particularly with a liquid acid catalyst like polyphosphoric acid. A mechanochemical approach, which is solvent-free and uses ball-milling, has been reported to give good to excellent yields for the synthesis of the core structure from cyclooctanone and a substituted phenylhydrazine.[3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase would typically be a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The disappearance of the starting materials (phenylhydrazine and cyclooctanone) and the appearance of the product spot can be visualized under UV light.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Formation of stable phenylhydrazone that fails to cyclize.1. Use a fresh or newly opened bottle of the acid catalyst. Consider trying a different catalyst (e.g., switch from a Brønsted to a Lewis acid). 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC to determine the optimal duration. 3. Ensure phenylhydrazine is not oxidized (it should be a pale yellow liquid or solid). Purify starting materials if necessary. 4. Isolate the phenylhydrazone first and then subject it to cyclization under more forcing conditions (higher temperature, stronger acid).
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Acid catalyst concentration is too high. 3. Presence of oxygen leading to oxidative side reactions.1. Reduce the reaction temperature. A gradual increase in temperature might be beneficial. 2. Decrease the amount of the acid catalyst. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC, Indicating Side Products 1. Cleavage of the N-N bond in phenylhydrazine to form aniline.[3] 2. Incomplete reaction. 3. Decomposition of the product under the reaction conditions.1. This is an inherent side reaction in the Fischer indole synthesis. Optimizing the catalyst and temperature may minimize it. 2. Increase the reaction time or temperature. 3. Once the reaction is complete (as monitored by TLC), work it up promptly to avoid product degradation.
Difficulty in Isolating/Purifying the Product 1. The product is an oil or low-melting solid. 2. The product is contaminated with polar impurities. 3. The product is contaminated with nonpolar impurities.1. Purify by column chromatography. If it still remains an oil, consider converting it to a crystalline salt (e.g., hydrochloride or picrate) for easier handling and purification. 2. Wash the crude product with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic residues, followed by water and brine. 3. Wash the crude product with a nonpolar solvent like hexane to remove nonpolar impurities. Recrystallization from a suitable solvent system can also be effective.

Data Presentation

Table 1: Comparison of Synthetic Approaches and Factors Influencing Yield

Synthetic ApproachTypical ConditionsReported YieldFactors Favoring High Yield
Classical Thermal Synthesis Phenylhydrazine, Cyclooctanone, Acid Catalyst (e.g., PPA, ZnCl₂), Heat (80-150 °C)Variable- Use of an appropriate acid catalyst. - Anhydrous conditions. - Optimal reaction temperature and time. - Purity of starting materials.
Mechanochemical Synthesis Phenylhydrazine derivative, Cyclooctanone, Solid Acid (e.g., oxalic acid), Ball-millingGood to Excellent[3]- Efficient mixing provided by the ball mill. - Solvent-free conditions can prevent certain side reactions.
Microwave-Assisted Synthesis Phenylhydrazine, Cyclooctanone, Acid Catalyst, Microwave irradiationCan be high- Rapid heating can reduce reaction times and potentially minimize side product formation.

Experimental Protocols

Detailed Methodology for the Fischer Indole Synthesis of this compound (Representative Protocol)

This protocol is a representative example based on general procedures for the Fischer indole synthesis. Optimal conditions may vary and require optimization.

Step 1: Formation of Cyclooctanone Phenylhydrazone (Optional Isolation)

  • In a round-bottom flask, dissolve cyclooctanone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 1-2 hours.

  • The formation of the phenylhydrazone can be monitored by TLC.

  • For isolation, the solvent can be removed under reduced pressure, and the crude phenylhydrazone can be purified by recrystallization (e.g., from ethanol/water).

Step 2: Cyclization to this compound

  • Place the crude or purified cyclooctanone phenylhydrazone (1.0 eq) in a round-bottom flask.

  • Add an excess of an acid catalyst, such as polyphosphoric acid (PPA) (e.g., 10-20 times the weight of the hydrazone).

  • Heat the mixture with stirring to 100-120 °C for 1-3 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway Reactants Phenylhydrazine + Cyclooctanone Hydrazone Cyclooctanone Phenylhydrazone Reactants->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement_Product [3,3]-Sigmatropic Rearrangement Product Enamine->Rearrangement_Product [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement_Product->Cyclized_Intermediate Cyclization Product 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Cyclized_Intermediate->Product -NH3

Caption: General reaction pathway for the Fischer indole synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision start_end start_end start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_catalyst Optimize Catalyst (Type and Amount) check_yield->optimize_catalyst Yes purification Purification Strategy (Chromatography, Recrystallization) check_purity->purification Yes end_ok Successful Synthesis check_purity->end_ok No optimize_temp_time Optimize Temperature and Time optimize_catalyst->optimize_temp_time check_reagents Check Reagent Purity optimize_temp_time->check_reagents end_fail Further Optimization Needed check_reagents->end_fail purification->end_ok

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Side Reaction

Side_Reaction Phenylhydrazine Phenylhydrazine Desired_Pathway Fischer Indole Synthesis Phenylhydrazine->Desired_Pathway Desired Reaction Side_Product Aniline Phenylhydrazine->Side_Product N-N Bond Cleavage

References

Technical Support Center: Purification of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for indole derivatives like this compound are crystallization and column chromatography. Crystallization is effective for removing significant impurities and for large-scale purification.[1][2] Column chromatography, particularly flash chromatography using silica gel, is suitable for separating closely related impurities and for smaller-scale purifications.[2]

Q2: How can I remove colored impurities from my product?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration before crystallization. The choice of solvent is crucial to ensure the product remains in solution while the impurities adsorb to the carbon.

Q3: My purified product shows the presence of isomers. How can I separate them?

A3: Separating isomers, especially enantiomers or diastereomers, can be challenging. For diastereomers, careful optimization of column chromatography conditions (e.g., solvent system, stationary phase) may provide separation. For enantiomers, specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) or diastereomeric salt formation followed by crystallization are often necessary.[3][4]

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of indole derivatives.[4][5] Depending on the chromophoric nature of the compound and potential impurities, UV or fluorescence detectors can be used.[5] For compounds lacking a strong chromophore, a refractive index detector (RID) may be employed.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure and identifying any residual solvent or impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after crystallization - The compound is too soluble in the chosen solvent. - Insufficient cooling or precipitation time. - The initial purity of the crude material is very low.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Perform a systematic solvent screen. - Cool the crystallization mixture slowly and allow sufficient time for crystal formation. Consider placing it at a lower temperature (e.g., 4°C or -20°C). - Consider a preliminary purification step like extraction or a quick filtration through a silica plug to remove baseline impurities. - To improve yield, consider multi-step crystallization or recycling the mother liquor.
Product oils out during crystallization - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities is depressing the melting point. - The solution is supersaturated.- Use a lower-boiling point solvent. - Try to crystallize from a more dilute solution. - Add seed crystals to encourage crystallization. - Perform a preliminary purification step to remove impurities that may be acting as eutectic contaminants.
Poor separation during column chromatography - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Column overloading.- Systematically vary the polarity of the eluent. A common starting point for indole derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). - Ensure the stationary phase (e.g., silica gel) is of the correct particle size and is packed uniformly. - Reduce the amount of crude material loaded onto the column. The amount should typically be 1-5% of the mass of the stationary phase.
Compound degradation during purification - Instability in the presence of acid or base (e.g., on silica gel). - Sensitivity to heat or light.- If the compound is acid-sensitive, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent. - Perform purification steps at lower temperatures where possible. - Protect the compound from light by using amber glassware or covering the apparatus with aluminum foil. Prolonged heating should be avoided.[6]

Experimental Protocols

General Protocol for Purification by Crystallization
  • Solvent Selection: Choose a solvent in which the crude this compound has high solubility at an elevated temperature and low solubility at a lower temperature. Common solvents for indole derivatives include hexanes, ethanol, methanol, and mixtures of these with other solvents like ethyl acetate or water.[1]

  • Dissolution: Place the crude material in a flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture briefly and then filter it hot through a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath or a refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

General Protocol for Purification by Flash Column Chromatography
  • Stationary Phase and Eluent Selection: For indole derivatives, silica gel is a common stationary phase.[2] The eluent (solvent system) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal eluent is determined by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Pass the eluent through the column under positive pressure (e.g., with air or nitrogen).

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes purification data for indole from a process involving extraction and crystallization, which can serve as a reference for optimizing the purification of related hexahydro-5H-cycloocta[b]indole.[1]

ParameterValueConditions/Notes
Initial Purity (in wash oil) 5.75 wt%-
Purity after Extraction 73.3 wt%Methanol extraction and n-hexane re-extraction.
Final Purity after Crystallization 99.5 wt%Solute crystallization from n-hexane.
Crystallization Temperature 283 K (-10 °C)Optimal temperature for crystallization.
Crystallization Time 10 min-
Solvent to Material Ratio 15.5 (v/v)Initial volume ratio of n-hexane to indole-concentrated oil.
Overall Yield 45.5%Based on the initial mass of indole in the wash oil.

Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude synthetic product like this compound.

PurificationWorkflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction conc Concentration extraction->conc Organic Layer impurities1 Aqueous Impurities extraction->impurities1 chromatography Column Chromatography conc->chromatography crystallization Crystallization chromatography->crystallization Main Fractions impurities2 Separated Impurities chromatography->impurities2 pure Pure Product crystallization->pure impurities3 Mother Liquor (Impurities) crystallization->impurities3

Caption: General purification workflow for a crude organic compound.

References

Technical Support Center: Overcoming Solubility Challenges with 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. The following information provides troubleshooting advice and answers to frequently asked questions to facilitate the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

The poor aqueous solubility of this compound is primarily due to its molecular structure. The indole ring system is inherently hydrophobic, and the fused cycloocta ring further increases its lipophilicity, leading to challenges in achieving desired concentrations in aqueous buffers for biological assays.[1]

Q2: What is the first step I should take if I cannot dissolve the compound in my aqueous buffer?

The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is minimal and does not interfere with your assay.[1]

Q3: Can adjusting the pH of my solution improve the solubility of this compound?

Yes, pH modification can be an effective strategy if the molecule contains ionizable groups.[1] The nitrogen atom in the indole ring has a pKa, and its protonation state is dependent on the pH.[1] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1] Conversely, if your derivative possesses an acidic functional group, increasing the pH may enhance solubility.[1]

Q4: What are cyclodextrins and can they help with the solubility of my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[2][3] They can form inclusion complexes with poorly water-soluble molecules, like this compound, effectively encapsulating the hydrophobic compound and increasing its apparent solubility in aqueous solutions.[2][3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety profile.[2]

Q5: Are there other formulation strategies I can consider for in vivo studies?

For in vivo applications, several advanced formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds. These include:

  • Lipid-based formulations: Incorporating the compound into microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]

  • Amorphous solid dispersions: Dispersing the crystalline compound into a polymeric carrier can create a higher-energy amorphous state with enhanced solubility.[5][6]

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to improved dissolution rates.[5][7][8]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution when diluting a stock in an organic solvent into an aqueous buffer.
Potential Cause Troubleshooting Step
Final organic solvent concentration is too low to maintain solubility.Decrease the dilution factor. Prepare a more concentrated stock solution if possible.
The compound's solubility limit in the final buffer composition is exceeded.Lower the final concentration of the compound in the aqueous buffer.
Buffer components are interacting with the compound, causing it to precipitate.Test the solubility in different buffer systems or in deionized water.
Temperature of the aqueous buffer is too low.Gently warm the aqueous buffer before and during the addition of the stock solution.
Issue 2: Low or inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step
The compound is not fully dissolved in the cell culture medium.Visually inspect the medium for any signs of precipitation. Consider using a phase-contrast microscope.
The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells.Ensure the final DMSO concentration is typically below 0.5% (v/v), although this can be cell-line dependent. Run a vehicle control to assess solvent toxicity.
The compound is adsorbing to the plasticware.Consider using low-adhesion microplates. The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) to the medium may help, but its compatibility with your specific assay must be verified.

Quantitative Data Summary

Table 1: Common Organic Solvents for Preparing Stock Solutions

Solvent Typical Stock Concentration Range Notes
Dimethyl sulfoxide (DMSO)10-50 mMWidely used, but can be toxic to some cell lines at higher concentrations.
Ethanol5-20 mMGood for in vivo studies, but can be more volatile.
N,N-Dimethylformamide (DMF)10-40 mMSimilar to DMSO, but may have different effects on specific assays.

Table 2: Comparison of Solubility Enhancement Techniques

Technique Typical Fold Increase in Aqueous Solubility Advantages Considerations
pH Adjustment 10 to 100-foldSimple and cost-effective.Only applicable if the compound has ionizable groups.
Co-solvents 5 to 50-foldEasy to implement in vitro.The concentration of the co-solvent must be compatible with the experimental system.
Cyclodextrin Complexation 10 to 500-foldCan significantly increase solubility and stability.The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Surfactants 10 to 200-foldEffective at low concentrations.Can interfere with certain biological assays and may have in vivo toxicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions
  • Weighing the Compound: Accurately weigh out the desired amount of this compound using an analytical balance.

  • Preparing the Stock Solution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to the solid compound to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution and/or use a sonicator bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparing Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentrations. Ensure that the final concentration of the organic solvent is kept constant across all experimental conditions, including the vehicle control.

Protocol 2: Kneading Method for Cyclodextrin Inclusion Complex Preparation

This protocol describes a common laboratory-scale method for preparing a solid dispersion of an indole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Mortar Preparation: Place the accurately weighed HP-β-CD into a clean glass mortar.

  • Solvent Addition: Prepare a 1:1 (v/v) solution of ethanol and water. Slowly add a small amount of this solvent mixture to the HP-β-CD and triturate with a pestle to form a uniform paste.[1]

  • Compound Addition: Add the accurately weighed this compound to the paste.[1]

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will gradually evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.[1]

  • Drying: Scrape the resulting solid from the mortar and spread it thinly on a watch glass or petri dish. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.[1]

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.[1]

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.[1]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution in Aqueous Medium cluster_troubleshooting Troubleshooting cluster_success Success start Start with solid compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock check_solubility Soluble in final aqueous medium? stock->check_solubility adjust_ph Adjust pH check_solubility->adjust_ph No proceed Proceed with experiment check_solubility->proceed Yes adjust_ph->check_solubility use_cosolvent Increase co-solvent concentration adjust_ph->use_cosolvent use_cosolvent->check_solubility use_cyclodextrin Use cyclodextrins use_cosolvent->use_cyclodextrin use_cyclodextrin->check_solubility use_surfactant Add surfactant use_cyclodextrin->use_surfactant use_surfactant->check_solubility

Caption: A workflow for dissolving this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Advanced Checks cluster_solution2 Advanced Solutions start Compound precipitates upon dilution into aqueous buffer check_concentration Is final compound concentration too high? start->check_concentration check_solvent Is final organic solvent concentration too low? check_concentration->check_solvent No lower_concentration Lower the final compound concentration check_concentration->lower_concentration Yes increase_solvent Increase final solvent concentration (check assay tolerance) check_solvent->increase_solvent Yes check_buffer Is there a buffer component interaction? check_solvent->check_buffer No change_buffer Change buffer system check_buffer->change_buffer Yes use_enhancer Use solubility enhancer (e.g., cyclodextrin, surfactant) check_buffer->use_enhancer No

Caption: A troubleshooting decision tree for precipitation issues.

References

Technical Support Center: 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning pink, yellow, or brown). What is causing this?

A1: A color change is a common visual indicator of degradation, particularly oxidation and/or polymerization.[1] The indole nucleus, present in the compound, is an electron-rich aromatic structure, making it susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or elevated temperatures.[1][2]

Q2: What are the ideal storage conditions for stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at cool temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[1]

  • Light: Protect from light by using amber or opaque vials.[1][2] Wrapping vials in aluminum foil is also an effective method.[2]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.[1][2]

Q3: How can I prevent oxidative degradation of the compound in my experiments?

A3: Oxidative degradation can be minimized by:

  • Degassing Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

  • Inert Atmosphere: Conduct experiments under an inert atmosphere whenever possible.[2]

  • Using Antioxidants: Consider adding antioxidants to the solution. Common choices for organic compounds include butylated hydroxytoluene (BHT) or ascorbic acid, typically at low concentrations (e.g., 0.01%).[1] However, ensure the antioxidant does not interfere with your specific application.[1]

Q4: Is this compound sensitive to pH?

A4: Yes, indole-containing compounds are often sensitive to pH. The indole nucleus is susceptible to protonation under strongly acidic conditions, which can lead to oligomerization or other undesired side reactions.[2] Strongly basic conditions can also promote degradation. It is generally recommended to maintain solutions at a neutral or near-neutral pH unless the experimental protocol requires otherwise.

Q5: What type of analytical method is suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a very common and reliable method for analyzing the stability of indole derivatives.[3][4] It allows for the separation and quantification of the parent compound from its degradation products. Gas chromatography (GC) combined with various detectors (e.g., MS, FID) can also be used.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation or Low Recovery of the Compound During an Experiment
Possible CauseTroubleshooting Step
Oxidative Degradation The indole ring is sensitive to atmospheric oxygen.[2]
1. Ensure all solvents are thoroughly degassed before use.[2] 2. Perform the reaction or experiment under an inert atmosphere (nitrogen or argon). 3. If practical, add a suitable antioxidant like BHT to the reaction mixture.[1]
Photodegradation Exposure to ambient or UV light can initiate degradation pathways.[2]
1. Use amber glassware or wrap the reaction vessel in aluminum foil.[2] 2. Minimize the exposure of the solution to direct light sources.
Thermal Instability Prolonged exposure to heat can cause decomposition.[2]
1. If heating is required, monitor the reaction closely and avoid excessive temperatures or prolonged heating times. 2. Consider using lower-boiling point solvents if the protocol allows.[2]
Acid/Base Instability The indole nucleus can degrade under harsh acidic or basic conditions.[2]
1. Avoid strong acids or bases unless absolutely necessary for the reaction. 2. If pH adjustment is needed, use buffered solutions or milder acids/bases.
Issue 2: Appearance of Unexpected Peaks in HPLC/GC Analysis
Possible CauseTroubleshooting Step
Formation of Degradation Products Stress conditions (light, heat, oxygen, pH) have caused the parent compound to break down.[5][6]
1. Re-run the experiment using the preventative measures outlined in Issue 1 . 2. Run a "forced degradation" study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This helps in confirming the identity of the unexpected peaks.[5]
Solvent Impurities Peroxides or other reactive impurities in solvents can cause degradation.[7]
1. Use high-purity, fresh solvents. 2. Test solvents for peroxides, especially ethers and other susceptible solvents that have been stored for a long time.
Interaction with Excipients If working with a formulation, reactive impurities in excipients can cause instability.[8]
1. Characterize the excipients for known reactive impurities like peroxides or aldehydes.[7][8] 2. Perform compatibility studies by mixing the compound with individual excipients and analyzing for degradation over time.

Data Presentation

Table 1: General Recommended Storage Conditions for Indole-Based Compounds

ConditionShort-Term Storage (Days-Weeks)Long-Term Storage (Months-Years)
State Solid or SolutionSolid Recommended; Solution if necessary
Temperature 2-8°C-20°C to -80°C
Light Protect from light (Amber vial)Protect from light (Amber vial)
Atmosphere Standard atmosphere (air)Inert gas (Argon or Nitrogen)

Table 2: Illustrative pH Stability Profile for a Typical Indole Compound

pH RangeConditionExpected StabilityPotential Degradation Pathway
< 4 AcidicLow to ModerateAcid-catalyzed oligomerization/decomposition[2]
4 - 8 NeutralHighMinimal degradation expected
> 8 BasicModerateBase-catalyzed oxidation/hydrolysis

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. Such studies are crucial for identifying degradation pathways and developing stability-indicating analytical methods.[5][9]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber or controlled light source[10]

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature.

  • Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature.[7]

  • Thermal Stress: Store the stock solution (in a sealed vial) in an oven at 70°C.

  • Photostability: Expose the stock solution in a clear vial to a controlled light source, while keeping a control sample in a dark container at the same temperature.[2][10]

  • Control: Keep a sample of the stock solution at 4°C, protected from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

5. Data Analysis:

  • Quantify the percentage of the parent compound remaining at each time point for every condition.

  • Calculate the degradation rate and identify the conditions under which the compound is least stable.

  • Present the data in tables for clear comparison.

Visualizations

Potential Oxidative Degradation Pathway A 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole (Indole Core) B Oxidized Intermediate (e.g., Hydroperoxide) A->B [O] (O₂, Light, Metal Ions) C Degradation Products (e.g., Ring-Opened Species) B->C Further Reactions

Caption: A potential oxidative degradation pathway for an indole-containing compound.

Workflow for Compound Stability Assessment cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution prep_aliquots Aliquot into Vials prep_stock->prep_aliquots stress_acid Acid/Heat stress_base Base stress_ox Oxidation (H₂O₂) stress_heat Heat stress_light Light stress_control Control (4°C, Dark) sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_heat->sampling stress_light->sampling stress_control->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: General workflow for assessing the stability of a chemical compound.

Troubleshooting Logic for Compound Degradation A Is there evidence of degradation (color change, low yield, extra peaks)? B Was the solution exposed to light? A->B Yes K No degradation detected. A->K No C Was the experiment run in air? B->C No F Likely Photodegradation. Use amber vials or foil. B->F Yes D Was the solution heated excessively? C->D No G Likely Oxidation. Use degassed solvents and an inert atmosphere. C->G Yes E Were strong acids or bases used? D->E No H Likely Thermal Degradation. Reduce temperature or heating time. D->H Yes I Likely pH-related Degradation. Use milder conditions or buffers. E->I Yes J No obvious cause. Consider solvent purity or other factors. E->J No

Caption: A troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely receptor targets for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole?

A1: Based on public data from structurally related hexahydro-iminocyclohept[b]indoles, the primary targets are likely to be serotonin 5-HT2 receptors and dopamine D2 receptors.[1][2] Affinity for sigma binding sites has also been observed for similar scaffolds.[3] Therefore, initial assay development should focus on these receptor families.

Q2: I am observing very high non-specific binding in my radioligand assay. What are the common causes and solutions?

A2: High non-specific binding (NSB) can obscure your specific binding signal.[4] It is defined as the binding of the radioligand to components other than the receptor of interest.[4][5] Ideally, NSB should be less than 50% of the total binding.[4][6] Common causes and troubleshooting steps are outlined in the table below.

Q3: My specific binding signal is too low. How can I improve it?

A3: A low specific binding signal can be due to several factors, including issues with the receptor preparation, radioligand, or assay conditions. Ensure your receptor preparation is active and used at an appropriate concentration (typically 100-500 µg of membrane protein).[4][7] Verify the concentration and specific activity of your radioligand. Optimization of incubation time and temperature is also crucial to ensure the binding has reached equilibrium.

Q4: How do I determine the optimal concentration of membrane protein to use?

A4: To avoid ligand depletion, the total binding of the radioligand should be less than 10% of the total radioligand added.[1][6] You can determine the optimal receptor concentration by performing a receptor concentration curve, plotting the percentage of total binding to total added radioligand against various receptor concentrations.[1]

Q5: What is the purpose of a saturation binding experiment?

A5: A saturation binding experiment measures total and non-specific binding at various concentrations of your radioligand to determine the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximal number of binding sites (Bmax).[6][8]

Q6: How do I perform a competition binding assay to determine the affinity of my unlabeled compound (this compound)?

A6: In a competition binding assay, you measure the binding of a single concentration of a radioligand in the presence of varying concentrations of your unlabeled test compound. This allows you to determine the concentration of your compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6][8]

Troubleshooting Guides

High Non-Specific Binding (NSB)
Potential Cause Troubleshooting Steps
Radioligand Issues - Use a lower concentration of the radioligand, ideally at or below its Kd.[4][9]- Check the purity of the radioligand, as impurities can contribute to NSB.[4]- Highly hydrophobic radioligands may exhibit higher NSB.[4] Consider a different radioligand if possible.
Tissue/Cell Preparation - Reduce the amount of membrane protein in the assay.[4]- Ensure thorough homogenization and washing of membranes to remove any endogenous ligands.
Assay Conditions - Optimize incubation time; shorter times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[4]- Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) to block non-specific sites.[4][10]- Increase the volume and number of wash steps with ice-cold buffer to minimize dissociation of the specific ligand-receptor complex.[4]
Filter Issues (Filtration Assays) - Pre-soak filters in a blocking agent like polyethyleneimine (PEI) or BSA to reduce radioligand binding to the filter itself.[4]
Low Specific Binding
Potential Cause Troubleshooting Steps
Receptor Inactivation - Ensure proper storage of membrane preparations at -80°C.- Avoid repeated freeze-thaw cycles.
Incorrect Radioligand Concentration - Verify the radioligand concentration and specific activity. Ensure it is used at a concentration appropriate for the receptor affinity (typically at or below the Kd).[9]
Sub-optimal Assay Conditions - Perform a time-course experiment to ensure the incubation is long enough to reach equilibrium.- Optimize the pH and ionic strength of the assay buffer.
Degradation of Compound or Radioligand - Check the stability of your test compound and radioligand under the assay conditions.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Errors - Use calibrated pipettes and ensure consistent technique.- Prepare a master mix of reagents to add to your wells.
Inconsistent Washing (Filtration Assays) - Ensure a consistent and rapid washing procedure for all samples.
Temperature Fluctuations - Maintain a consistent temperature during incubation and washing steps.
Plate Position Effects - Randomize the layout of your samples on the plate to minimize any systematic errors related to plate position.

Experimental Protocols

Protocol: 5-HT2A Receptor Competition Binding Assay (Filtration)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4
  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)
  • Non-specific Binding Control: Mianserin (or another suitable 5-HT2A ligand) at a high concentration (e.g., 10 µM).
  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
  • Receptor Source: Commercially available membranes from cells expressing human 5-HT2A receptors, or prepared in-house.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
  • Scintillation Cocktail

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add the following to each well in order:
  • Assay Buffer
  • Test compound at various concentrations OR vehicle for total binding OR non-specific binding control.
  • Radioligand (e.g., at a final concentration equal to its Kd).
  • Receptor membranes (e.g., 10-20 µg protein per well).
  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
  • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer.
  • Allow the filters to dry.
  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data for Structurally Similar Compounds

Note: The following data is for N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, which are structurally related to the topic compound. This data is provided as a reference for expected affinities at 5-HT2 and D2 receptors.

CompoundReceptorKi (nM)
(7S,10R)-8*5-HT20.80
(7R,10S)-8**D2High (D2/5-HT2 ratio = 562)
  • (7S,10R)-8 is 2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7S,10R-iminocyclohept[b]indole.[1] ** (7R,10S)-8 is the distomer of the above compound, showing high selectivity for the D2 receptor.[1]

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand & Test Compound Dilutions add_reagents Add Reagents to Plate: 1. Buffer 2. Compound/Control 3. Radioligand 4. Membranes prep_ligand->add_reagents prep_mem Thaw & Dilute Receptor Membranes prep_mem->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate harvest Rapid Filtration/ Harvesting incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash dry_count Dry Filters & Scintillation Counting wash->dry_count calc_binding Calculate Specific Binding dry_count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Determine IC50 & Ki plot_curve->calc_ki

Caption: Workflow for a typical radioligand filtration binding assay.

G ligand 5-HT2A Agonist (e.g., Serotonin or Test Compound) receptor 5-HT2A Receptor (Gq/11-coupled GPCR) ligand->receptor g_protein Gαq/11 Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects (e.g., neuronal excitability) ca_release->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

G ligand D2 Agonist (e.g., Dopamine or Test Compound) receptor Dopamine D2 Receptor (Gi/o-coupled GPCR) ligand->receptor g_protein Gαi/o Activation receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac inhibition atp ATP ac->atp camp cAMP atp->camp conversion pka Protein Kinase A (PKA) camp->pka inhibition downstream Downstream Cellular Effects (e.g., decreased neuronal excitability) pka->downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

References

Technical Support Center: Optimizing Synthesis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole derivatives. The primary focus is on the widely-used Fischer indole synthesis method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and historically significant method for preparing this scaffold is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from the reaction of an arylhydrazine (e.g., phenylhydrazine) with cyclooctanone.[4]

Q2: Why is my Fischer indole synthesis failing or resulting in a low yield?

Several factors can contribute to poor outcomes in a Fischer indole synthesis.[1] Key considerations include:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][2][4]

  • Reaction Conditions: The synthesis is highly sensitive to temperature and reaction time, which should be systematically varied to find the optimum.[1]

  • Starting Material Purity: Impurities in the arylhydrazine or cyclooctanone can lead to significant side reactions and lower the yield.[1]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially favoring cleavage side reactions over the desired cyclization.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can impede the reaction.[1]

Q3: What are the most likely side reactions and byproducts?

During the Fischer indole synthesis of the target compound, you may encounter several side reactions:

  • Aldol Condensation: Under the acidic conditions, the cyclooctanone starting material can undergo self-condensation, leading to impurities.[1]

  • N-N Bond Cleavage: A significant competing pathway, especially with electron-rich arylhydrazines, is the heterolytic cleavage of the N-N bond, which prevents the key[5][5]-sigmatropic rearrangement required for indole formation. This can result in byproducts such as aniline and 3-methylindole (if applicable from other substrates).

Q4: How can I systematically optimize the reaction conditions?

Optimization should be approached by methodically varying one parameter at a time. Key parameters to investigate include the type of acid catalyst, catalyst loading, reaction temperature, and duration. Microwave irradiation has also been reported to promote the reaction in some cases.[4]

Q5: I can see my product on the TLC plate, but I am struggling with purification. What should I do?

Purification of indole derivatives, especially those containing amine functionalities, can be challenging.[6] If you are experiencing issues with column chromatography where multiple spots co-elute:

  • Vary the Eluent System: Experiment with different solvent systems and gradients. Sometimes switching polarity (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.

  • Use Additives: For basic compounds, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking and improve peak shape.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase (C18) silica.[6]

Troubleshooting Guide

The following table outlines common problems, their potential causes, and suggested solutions to troubleshoot the synthesis of this compound derivatives.

SymptomPossible CauseSuggested Solution
No Product Formation 1. Inactive or inappropriate acid catalyst.[1] 2. Reaction temperature is too low. 3. Purity of starting materials is poor.[1]1. Screen a panel of acid catalysts (e.g., ZnCl₂, PPA, H₂SO₄, PTSA).[1][4] 2. Gradually increase the reaction temperature while monitoring via TLC. 3. Ensure the purity of arylhydrazine and cyclooctanone via NMR or recrystallization.
Low Product Yield 1. Suboptimal reaction conditions (temperature, time, catalyst).[1] 2. Competing side reactions (e.g., N-N bond cleavage). 3. Inefficient formation of the hydrazone intermediate.1. Systematically optimize reaction parameters (see Optimization Table below). 2. Use a milder Lewis acid catalyst instead of a strong protic acid. 3. Pre-form the hydrazone from arylhydrazine and cyclooctanone before adding the cyclization catalyst.[4]
Multiple Spots on TLC / Complex Product Mixture 1. Side reactions such as aldol condensation are occurring.[1] 2. Decomposition of starting material or product under harsh conditions. 3. If using a substituted cyclooctanone, regioisomers may form.1. Lower the reaction temperature or use a milder catalyst. 2. Reduce the reaction time and monitor carefully for product formation. 3. This is a known challenge; separation may require careful chromatography. Consider alternative synthetic routes for specific regioisomers.
Purification Difficulties (Streaking, Co-elution) 1. The product is basic (indole nitrogen).[6] 2. Impurities have similar polarity to the product. 3. Product is unstable on silica gel.1. Add a small percentage of triethylamine or ammonia to the column eluent.[6] 2. Try different solvent systems or switch to a different stationary phase (alumina, C18). 3. Use a neutral stationary phase like alumina or perform a rapid filtration through a plug of silica.

Data Presentation: Optimization Parameters

This table summarizes key parameters that can be adjusted to optimize the Fischer indole synthesis for your target compound.

ParameterOptions / RangeRemarks
Acid Catalyst Lewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃ Protic Acids: Polyphosphoric acid (PPA), H₂SO₄, HCl, Acetic Acid, p-Toluenesulfonic acid (PTSA)The choice of catalyst is highly substrate-dependent and is the most critical parameter to screen.[1][2][4] PPA and ZnCl₂ are common starting points.
Solvent Acetic acid, Ethanol, Toluene, Xylene, or neat (no solvent)Acetic acid can serve as both a solvent and a catalyst.[4] High-boiling solvents like toluene or xylene are often used for higher temperature reactions.
Temperature 50 °C - 180 °CThe required temperature depends heavily on the catalyst and substrates. Start at a moderate temperature (e.g., 80 °C) and increase as needed.[1]
Reaction Time 1 hour - 24 hoursMonitor the reaction progress by TLC to avoid decomposition from prolonged heating after the reaction has completed.[1]
Atmosphere Air or Inert (N₂, Ar)While many reactions are run open to air, an inert atmosphere can prevent oxidative side reactions, especially at high temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Phenylhydrazone Formation and In Situ Cyclization

  • To a solution of the desired phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add cyclooctanone (1.1 eq).

  • Add the chosen acid catalyst (e.g., concentrated H₂SO₄, 0.3 eq or ZnCl₂, 1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux, 80-120 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically when the starting phenylhydrazine spot has been consumed), cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • Pour the cooled reaction mixture into a beaker of ice-water.

  • If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the mixture with a base (e.g., saturated NaHCO₃ or 10% NaOH solution) until pH > 8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

G prep Prepare/Purify Starting Materials (Arylhydrazine, Cyclooctanone) hydrazone Step 1: Hydrazone Formation & Cyclization (Fischer Indole) prep->hydrazone monitor Step 2: Reaction Monitoring (TLC) hydrazone->monitor workup Step 3: Work-up & Crude Isolation monitor->workup purify Step 4: Purification (Column Chromatography) workup->purify analysis Step 5: Characterization (NMR, MS, etc.) purify->analysis decision Yield / Purity Acceptable? analysis->decision optimize Troubleshoot & Optimize (Vary Catalyst, Temp, etc.) decision->optimize No end Final Product decision->end Yes optimize->hydrazone

Caption: General workflow for synthesis and optimization.

G start Arylhydrazine + Cyclooctanone hydrazone Hydrazone Intermediate start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrange [3,3]-Sigmatropic Rearrangement enamine->rearrange Key C-C Bond Formation diamine Diamine Intermediate rearrange->diamine aromatize Cyclization & NH₃ Elimination diamine->aromatize Aromatization product Hexahydro-5H-cycloocta[b]indole aromatize->product

Caption: Simplified logical steps of the Fischer Indole Synthesis.

References

Technical Support Center: Navigating Indole Compound Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole compound experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and pitfalls encountered when working with this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with indole compounds, from synthesis to purification and handling.

Synthesis

Q1: My Fischer indole synthesis is failing or giving a low yield. What are the common causes and how can I troubleshoot it?

A1: The Fischer indole synthesis is a robust reaction, but it is sensitive to several factors.[1] Low yields or reaction failures can often be attributed to:

  • Substrate Electronic Effects: Electron-donating groups on the phenylhydrazine can promote undesired side reactions, such as N-N bond cleavage, which competes with the key[2][2]-sigmatropic rearrangement.[1]

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the necessary cyclization step.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to polymerization and other side reactions. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are commonly used catalysts.[3]

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. If the temperature is too low, the reaction may not start or proceed very slowly.[1]

Troubleshooting Workflow for Fischer Indole Synthesis:

fischer_troubleshooting start Low/No Product in Fischer Indole Synthesis check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity OK sub_check_sm Impurities in phenylhydrazine or carbonyl? check_sm->sub_check_sm check_catalyst Evaluate Acid Catalyst check_conditions->check_catalyst Conditions Seem Correct sub_check_conditions Temperature too low? Reaction time too short? check_conditions->sub_check_conditions side_reactions Assess for Side Reactions check_catalyst->side_reactions Catalyst Appropriate sub_check_catalyst Catalyst too weak/strong? Anhydrous conditions needed? check_catalyst->sub_check_catalyst optimize Systematically Optimize Conditions side_reactions->optimize Side Products Identified sub_side_reactions Polymerization? N-N bond cleavage products? side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Q2: I am attempting an N-alkylation of my indole, but I'm getting a mixture of N- and C-alkylated products, or even dialkylation. How can I improve the selectivity for N-alkylation?

A2: Achieving selective N-alkylation over C-alkylation at the C3 position can be challenging due to the nucleophilicity of both the nitrogen and the C3 carbon. Here are some strategies to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the classical approach and generally favors N-alkylation.[4] The base deprotonates the indole nitrogen, increasing its nucleophilicity.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents). Adding the alkylating agent slowly or dropwise can help maintain a low concentration and reduce the chance of a second alkylation event.

  • Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation. For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation in certain systems.[4]

Purification

Q3: My indole compound is streaking on the silica gel column during purification. What is causing this and how can I fix it?

A3: Streaking or tailing on a silica gel column is a common issue with indole compounds and is often due to the interaction of the basic indole nitrogen with the acidic silanol groups on the silica surface.[5] Here are some solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-2%) into your mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong adsorption.[5]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil.[5]

  • Check for Compound Instability: Before performing column chromatography, it is wise to check if your compound is stable on silica gel. This can be done using a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, your compound is likely degrading on the silica.[5]

Troubleshooting Guide for Indole Purification by Column Chromatography:

purification_troubleshooting start Purification Issue streaking Streaking/Tailing on Column start->streaking poor_separation Poor Separation of Spots start->poor_separation no_elution Compound Not Eluting start->no_elution sol_streaking1 Add triethylamine (0.1-2%) to eluent streaking->sol_streaking1 sol_streaking2 Use neutral alumina or florisil streaking->sol_streaking2 sol_streaking3 Perform 2D TLC to check stability streaking->sol_streaking3 sol_poor_sep1 Optimize solvent system with TLC (aim for Rf 0.2-0.4) poor_separation->sol_poor_sep1 sol_poor_sep2 Use a shallower solvent gradient poor_separation->sol_poor_sep2 sol_poor_sep3 Reduce sample load on the column poor_separation->sol_poor_sep3 sol_no_elution1 Increase eluent polarity no_elution->sol_no_elution1 sol_no_elution2 Check for compound decomposition on silica no_elution->sol_no_elution2

Caption: Common issues and solutions in indole purification.

Stability and Storage

Q4: My indole compound seems to be degrading over time, showing discoloration. What are the recommended storage and handling conditions?

A4: Indole and its derivatives are often sensitive to light, air (oxidation), heat, and extreme pH.[6] To ensure their stability:

  • Storage: Store solid compounds in a cool, dark, and dry place. For enhanced stability, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Solutions should be prepared fresh, but if storage is necessary, they should be kept in a freezer and protected from light.

  • Handling: When working with indole solutions, it is advisable to use degassed solvents and to work quickly to minimize exposure to air and light. Avoid strong acidic or basic conditions unless required for a specific reaction, as these can promote degradation.[7]

Data Presentation

Table 1: Solubility of Indole in Various Solvents at Room Temperature
SolventSolubility ( g/100 mL)Reference
Water~0.1[8]
Hot WaterSoluble[9]
Ethanol25[9]
Methanol10[6]
Ethyl AcetateHighly Soluble[8]
ChloroformHighly Soluble[8]
BenzeneHighly Soluble[8]
EtherSoluble[6]
Propylene GlycolSoluble[9]
GlycerolInsoluble[9]
Mineral OilInsoluble[9]
Table 2: Factors Affecting the Stability of Indole Compounds
FactorEffect on StabilityRecommendations
Light Can cause photodegradation.Store in amber vials or wrap containers in aluminum foil.
Air (Oxygen) Susceptible to oxidation, often leading to colored byproducts.Store under an inert atmosphere (N₂ or Ar). Use degassed solvents for solutions.
Temperature Elevated temperatures can accelerate decomposition.Store in a cool place. For long-term storage, refrigeration or freezing is recommended.
pH Unstable in strong acidic or basic conditions. Strong acids can cause polymerization.Maintain solutions at a neutral or slightly basic pH (pH 7-8.5 is often optimal).

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using polyphosphoric acid as the catalyst.[1]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)

  • Ethanol

  • Ice water

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, combine phenylhydrazine and acetophenone.

  • Heat the mixture gently (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.[1]

  • Carefully add the polyphosphoric acid to the flask containing the phenylhydrazone.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 15-30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into ice water with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate as a solid.[1]

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[1]

Protocol 2: General Procedure for N-Alkylation of an Indole using Sodium Hydride

This protocol provides a general method for the N-alkylation of an indole using sodium hydride as the base and an alkyl halide as the alkylating agent in DMF.[10]

Materials:

  • Indole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[10]

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[10]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Forced Degradation Study for Assessing Indole Compound Stability

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for an indole compound, based on ICH guidelines.[11][12]

Materials:

  • Indole compound (e.g., 1 mg/mL solution in a suitable solvent like acetonitrile or methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated light source (UV and visible)

  • Stability chamber or oven

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the indole compound.

    • Add an equal volume of 0.1 M HCl.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

  • Base Hydrolysis:

    • Prepare a solution of the indole compound.

    • Add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the indole compound.

    • Add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Store both the solid compound and a solution at an elevated temperature (e.g., 60 °C or 80 °C).

    • Sample at various time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Expose the solid compound and a solution to a calibrated light source providing both UV and visible light.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Sample at defined intervals of light exposure.

  • Analysis: Analyze all samples by a stability-indicating method, such as HPLC with a UV detector, to quantify the parent compound and detect any degradation products.

Visualizations

General Degradation Pathways of Indole Compounds

degradation_pathways indole Indole Compound light Light (Photodegradation) indole->light acid Strong Acid indole->acid oxygen Oxygen/Oxidizing Agents indole->oxygen heat Heat indole->heat photo_products Photodegradation Products light->photo_products polymers Dimers/Polymers acid->polymers oxidized_products Oxidized Indoles (e.g., Oxindoles, Isatins) oxygen->oxidized_products thermal_products Thermal Decomposition Products heat->thermal_products

Caption: Factors leading to the degradation of indole compounds.

References

addressing nonspecific binding of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the nonspecific binding of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing high background signal in our radioligand binding assay with this compound. What are the likely causes?

High background signal is often a result of nonspecific binding, where the compound interacts with components of the assay system other than the intended target receptor. For a hydrophobic molecule like this compound, potential causes include:

  • Hydrophobic Interactions: The compound may be binding to plasticware, filter mats, or other hydrophobic surfaces within the assay system.[1][2][3]

  • Binding to Non-Target Proteins: The compound could be binding to other proteins present in the cell membrane preparation.

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that trap the radioligand, leading to artificially high binding signals.

  • Inappropriate Buffer Conditions: The pH or ionic strength of the assay buffer may promote nonspecific interactions.[1][2]

Q2: How can we determine if the binding we are observing is specific to our target receptor?

To differentiate between specific and nonspecific binding, a saturation binding experiment is recommended.[4][5][6][7] This involves incubating a fixed amount of your receptor preparation with increasing concentrations of the radiolabeled form of this compound. The experiment should be run in two parallel sets:

  • Total Binding: Measures all binding events (specific + nonspecific).

  • Nonspecific Binding: Measured in the presence of a high concentration of a known, unlabeled ligand for the target receptor. This "cold" ligand will displace the radioligand from the specific receptor sites, leaving only the nonspecific binding to be measured.

Specific Binding is then calculated by subtracting the nonspecific binding from the total binding at each radioligand concentration. True specific binding should be saturable, meaning it will plateau at higher radioligand concentrations as all the receptor sites become occupied. Nonspecific binding, in contrast, is typically linear and does not saturate.

Q3: What initial steps can we take to reduce high nonspecific binding of this compound?

Several strategies can be employed to mitigate nonspecific binding:

  • Optimize Buffer Composition:

    • pH Adjustment: Modifying the buffer pH can alter the charge of the compound and interacting surfaces, potentially reducing nonspecific electrostatic interactions.[1][2]

    • Increased Salt Concentration: Adding salts like NaCl (e.g., 100-150 mM) can shield charged interactions that contribute to nonspecific binding.[1][2]

  • Include Blocking Agents:

    • Bovine Serum Albumin (BSA): Adding BSA (typically 0.1% to 1%) to the assay buffer can coat hydrophobic surfaces and reduce the binding of the test compound to plasticware and other non-target proteins.[1][2]

    • Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 (e.g., 0.01% to 0.05%) can help to disrupt hydrophobic interactions and prevent compound aggregation.[1][2][3][8]

  • Reduce Tissue/Protein Concentration: Using the lowest amount of membrane preparation that still provides a detectable specific signal can reduce the number of non-target sites available for nonspecific binding.

Q4: We suspect our compound is binding to the filter plates in our filtration-based assay. How can we address this?

Binding to filter mats is a common issue with hydrophobic compounds. Pre-treating the filter plates can significantly reduce this problem. Before adding the assay mixture, pre-soak the filter mat with a solution containing a blocking agent. A common choice is a solution of 0.5% polyethylenimine (PEI), which imparts a positive charge to the negatively charged filter paper, thereby repelling positively charged compounds and reducing their nonspecific binding.

Troubleshooting Guides

Scenario 1: High Nonspecific Binding in a Radioligand Binding Assay

Problem: The nonspecific binding is greater than 50% of the total binding, making it difficult to accurately determine the specific binding signal.

Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic Interactions 1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay and wash buffers.[1][2] 2. Include a protein blocker (e.g., 0.1% BSA) in the assay buffer.[1][2]Reduction in nonspecific binding with minimal impact on specific binding.
Inappropriate Buffer Conditions 1. Increase the ionic strength of the buffer by adding NaCl (test a range from 50 mM to 200 mM).[1][2] 2. Test a range of buffer pH values around the physiological pH (e.g., 7.0, 7.4, 8.0).[1]A decrease in nonspecific binding as electrostatic interactions are minimized.
Compound Aggregation 1. Lower the concentration of the test compound if possible. 2. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[3]Improved solubility and reduced aggregation, leading to lower nonspecific binding.
Excessive Receptor Concentration 1. Perform a receptor titration to determine the optimal protein concentration that provides a good signal-to-noise ratio.A lower protein concentration will reduce the absolute amount of nonspecific binding.
Scenario 2: Inconsistent Results in a Competition Binding Assay

Problem: The IC50 values for this compound vary significantly between experiments.

Potential Cause Troubleshooting Step Expected Outcome
Assay Not at Equilibrium 1. Determine the time to reach equilibrium by performing a time-course experiment at a radioligand concentration below its Kd. 2. Ensure the incubation time used in the competition assay is sufficient to reach equilibrium.More consistent and reproducible IC50 values.
Radioligand Depletion 1. Ensure that less than 10% of the added radioligand is bound during the assay.[9] 2. If more than 10% is bound, reduce the receptor concentration.Accurate determination of the compound's affinity.
Compound Instability 1. Assess the stability of the compound in the assay buffer over the incubation period.Identification of any degradation that could lead to variable results.

Experimental Protocols

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This protocol is designed to characterize the binding of a radiolabeled form of this compound to its target receptor.

Materials:

  • Radiolabeled this compound

  • Unlabeled competitor ligand (for determining nonspecific binding)

  • Cell membrane preparation containing the target receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the radiolabeled compound in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • To determine nonspecific binding, prepare an identical set of dilutions containing a high concentration (100-1000 fold higher than the Kd of the radioligand) of the unlabeled competitor.

  • Add the appropriate volume of radioligand (and competitor for nonspecific binding tubes) to each well of the 96-well plate.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting the nonspecific counts from the total counts at each radioligand concentration.

  • Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay to Determine Ki

This protocol is used to determine the affinity (Ki) of the unlabeled this compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Materials:

  • Unlabeled this compound

  • Known radioligand for the target receptor

  • Cell membrane preparation containing the target receptor

  • Assay Buffer

  • Wash Buffer

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of the known radioligand (typically at or below its Kd) to each well.

  • Add the serial dilutions of the unlabeled test compound to the wells. Include wells for total binding (radioligand only) and nonspecific binding (radioligand + high concentration of a known unlabeled ligand).

  • Add the cell membrane preparation to initiate the reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.

  • Count the radioactivity in each well.

  • Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_optimization Assay Optimization cluster_characterization Binding Characterization cluster_analysis Data Analysis problem High Nonspecific Binding Observed buffer Optimize Buffer (pH, Salt) problem->buffer Step 1 blocking Add Blocking Agents (BSA, Tween-20) buffer->blocking Step 2 protein Titrate Protein Concentration blocking->protein Step 3 saturation Saturation Binding Assay (Determine Kd, Bmax) protein->saturation Step 4 competition Competition Binding Assay (Determine Ki) saturation->competition If specific binding is established analysis Analyze Data (Specific vs. Nonspecific) saturation->analysis competition->analysis conclusion Refined Binding Parameters analysis->conclusion

Caption: Troubleshooting workflow for addressing nonspecific binding.

Gq_signaling_pathway ligand 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor downstream Downstream Cellular Responses pkc->downstream ca2 Ca2+ Release er->ca2 ca2->downstream

Caption: Hypothetical 5-HT2A receptor Gq signaling pathway.[10][11][12][13][14]

References

Technical Support Center: Quantification of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable approach.[1] Due to the indole structure, UV or fluorescence detection can be effective. For higher sensitivity and selectivity, especially in complex matrices like biological samples, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is highly recommended.[2]

Q2: I am not seeing a peak for my compound. What are the possible reasons?

A2: Several factors could lead to a lack of signal for your compound:

  • Incorrect Detection Wavelength (HPLC-UV): The indole moiety typically exhibits strong absorbance around 220 nm and 280 nm. Ensure your UV detector is set to an appropriate wavelength for this chromophore.

  • Compound Instability: Indole derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, strong acids/bases, or oxidative environments).[2] Prepare fresh solutions and minimize exposure to harsh conditions.

  • Poor Solubility: The compound may not be fully dissolved in the injection solvent. Consider using a stronger organic solvent or a different solvent system that is compatible with your mobile phase.

  • Adsorption: The analyte may be adsorbing to parts of the HPLC system, such as tubing, vials, or the column itself.

  • Mass Spectrometry Issues (LC-MS): Inappropriate ionization source parameters (e.g., capillary voltage, gas flow, temperature) or incorrect ion selection in the mass spectrometer can result in poor signal.[2]

Q3: My peak shape is poor (e.g., tailing, fronting, or split peaks). How can I improve it?

A3: Poor peak shape can compromise the accuracy of quantification.[1] Here are some common causes and solutions:

  • Peak Tailing: This is often caused by secondary interactions between the basic nitrogen in the indole ring and acidic silanol groups on the silica-based column packing.[1]

    • Solution: Use a base-deactivated column, add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase, or operate at a lower pH to protonate the basic analyte.

  • Peak Fronting: This may indicate column overload.[1]

    • Solution: Reduce the concentration of the sample being injected.

  • Split Peaks: This can be caused by a partially blocked column frit, a void in the column packing, or co-elution of an interfering compound.[3]

    • Solution: Replace the column inlet frit or the entire column. If interference is suspected, adjust the mobile phase composition or gradient to improve separation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: High Background Noise in the Chromatogram

High background noise can interfere with the detection and integration of the analyte peak, leading to inaccurate quantification.[3][4]

  • Potential Cause 1: Contaminated Mobile Phase or Solvents. [5]

    • Troubleshooting Step: Filter all mobile phase components through a 0.22 µm filter. Use high-purity solvents (HPLC or MS grade). Prepare fresh mobile phase daily.

  • Potential Cause 2: Air Bubbles in the System. [3]

    • Troubleshooting Step: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.

  • Potential Cause 3: Detector Lamp Nearing the End of its Lifespan (HPLC-UV).

    • Troubleshooting Step: Check the lamp usage hours and replace if necessary.

Issue 2: Poor Reproducibility of Retention Times

Shifting retention times can make peak identification and quantification unreliable.[4]

  • Potential Cause 1: Inconsistent Mobile Phase Composition. [4]

    • Troubleshooting Step: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Potential Cause 2: Column Temperature Fluctuations.

    • Troubleshooting Step: Use a column oven to maintain a constant temperature.

  • Potential Cause 3: Column Degradation. [1]

    • Troubleshooting Step: If the column has been in use for a long time or with harsh mobile phases, its performance may have degraded. Replace the column.

Issue 3: Matrix Effects in LC-MS Analysis

When analyzing samples in complex matrices (e.g., plasma, tissue homogenates), other components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2]

  • Potential Cause 1: Co-eluting Matrix Components.

    • Troubleshooting Step: Improve chromatographic separation to separate the analyte from interfering compounds. Modify the sample preparation procedure to remove more of the matrix components.

  • Potential Cause 2: Ion Source Contamination.

    • Troubleshooting Step: Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

  • Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard.[2]

Quantitative Data Summary

The following table provides hypothetical quantitative parameters for a typical LC-MS/MS method for the quantification of this compound in a biological matrix.

ParameterValue
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Protocol 2: HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

Protocol 3: LC-MS/MS Method
  • LC Conditions: Same as HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (M+H)⁺ → Product ion (to be determined by infusion of a standard)

    • Internal Standard: Precursor ion (M+D+H)⁺ → Product ion (to be determined by infusion of a standard)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Injection ms Mass Spectrometry Detection hplc->ms data_processing Data Processing ms->data_processing troubleshooting_logic start Poor Peak Shape? tailing Tailing start->tailing Yes fronting Fronting start->fronting Yes split Split start->split Yes tailing_sol Use base-deactivated column Add mobile phase modifier tailing->tailing_sol fronting_sol Reduce sample concentration fronting->fronting_sol split_sol Check for column blockage Improve separation split->split_sol

References

Validation & Comparative

Comparative Bioactivity Analysis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and Alternative Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of indole-based compounds, offering a comparative analysis of their performance supported by experimental data.

While specific bioactivity data for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is not extensively available in publicly accessible literature, the broader class of indole derivatives represents a cornerstone in the development of novel therapeutic agents. This guide provides a comparative overview of the bioactivity of selected, well-characterized indole derivatives with demonstrated anticancer and antimicrobial properties, offering a valuable benchmark for the evaluation of new chemical entities like this compound.

Anticancer Activity: A Comparative Perspective

Indole derivatives have shown significant promise as anticancer agents, primarily through mechanisms such as the inhibition of tubulin polymerization and interference with key signaling pathways. The following table summarizes the in vitro antiproliferative activity of several indole-based compounds against various cancer cell lines.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 10b (A 1,3,4-thiadiazole derivative) [1]A549 (Lung)0.12Gefitinib9.87[1]
K562 (Leukemia)0.015-Fluorouracil12.25[1]
Compound 16 (An EGFR/SRC Kinase Inhibitor) [2]A549 (Lung)Not specifiedOsimertinibNot specified
PC-3 (Prostate)Not specifiedDasatinibNot specified
Pyranoindole Derivative 7 [3]HeLa (Cervical)3.6 ± 0.5VinblastineNot specified
KU-70 & KU-80 (6,7-annulated-4-substituted indoles) [4]L1210 (Leukemia)6.4 & 13.0MitoxantroneNot specified
Indolocarbazole Alkaloid 20 [5]PC3 (Prostate)0.15--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity: A Comparative Perspective

The indole scaffold is also a key component in the development of new antimicrobial agents. The following table provides a comparison of the minimum inhibitory concentration (MIC) of various indole derivatives against bacterial and fungal pathogens.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Indole-thiadiazole derivative 2h [6]Staphylococcus aureus6.25Ampicillin>50[6]
Indole-triazole derivative 3d [6]Staphylococcus aureus (MRSA)6.25Sultamicillin1.56[6]
Indole-thiadiazole derivative 2c [6]Bacillus subtilis3.125Ciprofloxacin0.09[6]
Indole-triazole derivative 3c [6]Bacillus subtilis3.125Ciprofloxacin0.09[6]
Indole diketopiperazine 3b [7]Pseudomonas aeruginosa0.94 - 3.87--
Indole diketopiperazine 3c [7]Escherichia coli0.94 - 3.87--
tris(1H-indol-3-yl) methylium (1) [8]Gram-positive bacteriaLowErythromycinVariable
indolo(2,1b)quinazoline-6,12 dione (3) [8]Gram-positive & Gram-negative bacteriaPotentKanamycinVariable

MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are generalized protocols for key experiments cited in the comparison.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound and a reference antibiotic are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for understanding complex biological processes and experimental designs.

anticancer_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Apoptosis Apoptosis Signaling Cascade->Apoptosis Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Indole Derivative Indole Derivative Indole Derivative->Signaling Cascade Inhibition

Caption: Generalized signaling pathway for anticancer indole derivatives.

experimental_workflow cluster_workflow Bioactivity Screening Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening Antimicrobial Screening Antimicrobial Screening In Vitro Assays->Antimicrobial Screening Data Analysis Data Analysis Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: A typical workflow for assessing the bioactivity of novel compounds.

References

A Comparative Guide to Serotonin Agonists: Profiling 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of serotonergic agents, with an initial focus on the tetracyclic indole derivative 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. Due to a lack of publicly available pharmacological data for this specific compound, this document serves as a broader comparative resource. We will explore the pharmacological profiles of well-characterized serotonin agonists from various chemical classes, detail the standard experimental protocols for their evaluation, and present visual representations of key biological pathways and experimental workflows.

While direct experimental data for this compound is not available in the public domain, its rigid tetracyclic structure, incorporating an indole nucleus, suggests potential interaction with serotonin receptors. For a conceptual comparison, we can consider the β-carbolines, another class of tricyclic indole alkaloids. Some β-carbolines exhibit modest affinity for 5-HT2A receptors, and their activity is highly dependent on ring saturation and substitution.[1][2] However, it is crucial to note that this is a general comparison, and the specific pharmacological profile of this compound would require dedicated experimental evaluation.

Comparative Analysis of Serotonin Agonists: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of several well-known serotonin agonists across a range of serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
Psilocin ~100[3]--~6[3]-~14[3]Low Affinity[3]Moderate Affinity[3]
Sumatriptan Moderate Affinity~11.07[4]~6.58[4]--->500-
LSD High Affinity--High Affinity----
Agomelatine >10,000-->10,000[5]~229 (pKi=6.6)[5]~631 (pKi=6.2)[5]--
Vortioxetine 15[6][7]33[7]54[6][7]----19[6][7]

Data presented as Ki (nM) unless otherwise noted. "-" indicates data not readily available. pKi is the negative logarithm of the Ki value.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound for a specific serotonin receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes containing the receptor of interest and resuspend them in the assay buffer. The protein concentration should be optimized to ensure adequate signal.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assay: cAMP Measurement for Gi/o-Coupled Serotonin Receptors

This protocol describes a method to determine the functional activity (agonist or antagonist) of a test compound at Gi/o-coupled serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D).

Objective: To measure the ability of a test compound to inhibit adenylyl cyclase activity and thus decrease intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line expressing the Gi/o-coupled serotonin receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • Reference agonist (e.g., 5-HT).

  • Assay buffer (e.g., HBSS with HEPES and BSA).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist.

  • Cell Stimulation:

    • Remove the culture medium and add the test compounds or reference agonist to the cells.

    • Add a concentration of forskolin that will stimulate a submaximal level of cAMP production.

    • Incubate the plate at room temperature for a specified duration (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and the Emax (the maximum inhibitory effect).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key serotonin receptor signaling pathway and a typical experimental workflow for characterizing a novel serotonin agonist.

Serotonin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 5-HT_Agonist Serotonin Agonist 5-HT2A_Receptor 5-HT2A Receptor (Gq-coupled) 5-HT_Agonist->5-HT2A_Receptor 5-HT1A_Receptor 5-HT1A Receptor (Gi/o-coupled) 5-HT_Agonist->5-HT1A_Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Gi_Protein Gi/o Protein 5-HT1A_Receptor->Gi_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_Release ↑ Intracellular Ca2+ IP3_DAG->Ca2_Release Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP_Decrease ↓ cAMP Adenylyl_Cyclase->cAMP_Decrease

Caption: Simplified signaling pathways for Gq-coupled (e.g., 5-HT2A) and Gi/o-coupled (e.g., 5-HT1A) serotonin receptors.

Experimental_Workflow Start Novel Compound Synthesis Binding_Assay Radioligand Binding Assays (Determine Ki at various 5-HT receptors) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca2+ mobilization) (Determine EC50 and Emax) Binding_Assay->Functional_Assay Selectivity_Panel Receptor Selectivity Profiling (Screen against other GPCRs, ion channels, etc.) Functional_Assay->Selectivity_Panel In_Vivo_Studies In Vivo Animal Models (Behavioral studies, PK/PD) Selectivity_Panel->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general experimental workflow for the characterization of a novel serotonin agonist.

References

Navigating the Structure-Activity Landscape of Large-Ring Fused Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole analogs remains a nascent field of research, with publicly available data being notably scarce. This guide, therefore, broadens its scope to include closely related fused indole systems, particularly cyclohepta[b]indoles, to provide a comparative framework for researchers, scientists, and drug development professionals. By examining the SAR of these related structures, we can extrapolate potential trends and guide future exploration of the largely uncharted territory of cycloocta[b]indole analogs.

While direct SAR studies on the this compound scaffold are limited, research into analogous seven-membered ring systems, such as the iminocyclohept[b]indoles, offers valuable insights. These bridged analogs have been primarily investigated for their affinity towards serotonin and dopamine receptors, key targets in the central nervous system.

Comparative Analysis of Fused Indole Analogs

To facilitate a comparative understanding, the following table summarizes the biological activities of representative fused indole analogs. Due to the limited data on cycloocta[b]indoles, the table primarily features data from the more extensively studied iminocyclohept[b]indole series, which, despite their bridged nature, share a large fused ring system with the target scaffold.

Compound IDCore ScaffoldR1R2Target(s)Activity (Ki, nM)
Analog 1 Iminocyclohept[b]indoleHHSigma-1, Sigma-2-
Analog 2 Iminocyclohept[b]indoleH4-(2-furanyl)butylSigma-1High Affinity
Analog 3 Iminocyclohept[b]indole2-Fluoro4-(4-fluorophenyl)-4-oxobutyl5-HT2, D20.80 (5-HT2)

Structure-Activity Relationships of Iminocyclohept[b]indole Analogs

Studies on 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles have revealed key structural features influencing their binding affinity for sigma and serotonin receptors.

Substitution at the indole nitrogen (position 11) with a four-carbon tether incorporating a terminal aromatic or heteroaromatic ring, such as a furanylbutyl group, has been shown to significantly enhance affinity for the sigma-1 receptor. This suggests that a lipophilic substituent of appropriate length at this position is crucial for potent activity.

Furthermore, modifications on the indole ring itself, such as the introduction of a fluorine atom at the 2-position, coupled with an N-11 substituent like a 4-(4-fluorophenyl)-4-oxobutyl group, can lead to high affinity for the 5-HT2 serotonin receptor, with Ki values in the nanomolar range. This highlights the importance of both the indole core substitution and the nature of the N-alkyl side chain in determining receptor selectivity and potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays relevant to the evaluation of fused indole analogs.

Radioligand Binding Assay for Serotonin Receptors

This assay is employed to determine the binding affinity of a compound for serotonin receptors.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target serotonin receptor subtype incubate Incubate membranes, radioligand, and test compound at a defined temperature and time prep_membranes->incubate prep_ligand Prepare radioligand (e.g., [3H]ketanserin for 5-HT2A) prep_ligand->incubate prep_compound Prepare serial dilutions of the test compound prep_compound->incubate filter Separate bound from free radioligand by rapid vacuum filtration incubate->filter count Quantify radioactivity on filters using a scintillation counter filter->count analyze Calculate Ki values from competition binding curves count->analyze

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the desired serotonin receptor subtype are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and the incubation step.

  • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Signaling Pathway:

G cluster_cell Living Cell cluster_measurement Measurement MTT MTT (Yellow Tetrazolium Salt) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases MTT->Mitochondrial_Dehydrogenases Reduction Formazan Formazan (Purple Crystals) Mitochondrial_Dehydrogenases->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading

Principle of the MTT assay for cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then determined.

Future Directions

The limited availability of SAR data for this compound analogs underscores a significant gap in medicinal chemistry research. Future studies should focus on the synthesis of a diverse library of these compounds with systematic variations in substituents on both the indole and the cycloocta rings. Evaluation of these analogs against a broad panel of biological targets, including GPCRs and cancer cell lines, will be crucial for elucidating their therapeutic potential and establishing a clear SAR. The experimental protocols detailed in this guide provide a solid foundation for such future investigations.

A Comparative Guide to the Biological Efficacy of Tryptamine and Cyclooctaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of the well-characterized neurotransmitter and psychedelic precursor, tryptamine, alongside an analysis of available data for structurally related hexahydrocyclooctaindole derivatives. Direct comparative studies on the biological efficacy of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and tryptamine are not available in the current scientific literature. Therefore, this guide offers a detailed examination of tryptamine's biological profile, complemented by data on related cyclooctaindole structures to infer potential areas of pharmacological interest and highlight existing knowledge gaps.

Introduction to the Compounds

Tryptamine is a monoamine alkaloid found in plants, fungi, and animals. It is a derivative of the amino acid tryptophan and serves as a precursor to the neurotransmitter serotonin and the neurohormone melatonin. Tryptamine and its derivatives are known for their psychoactive properties, primarily mediated through their interaction with serotonin receptors.

This compound is a rigid analog of tryptamine where the ethylamine side chain is incorporated into a carbocyclic ring. This structural constraint can significantly influence its interaction with biological targets. While specific biological data for this compound is scarce, research on related hexahydro-iminocyclohept[b]indoles provides insights into the potential receptor affinities of this class of molecules.

Comparative Biological Data

The following tables summarize the available quantitative data for tryptamine and related hexahydro-iminocyclohept[b]indole derivatives.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT₂ ReceptorDopamine D₂ ReceptorSigma₁ ReceptorSigma₂ Receptor
Tryptamine Varies by subtype---
(+)-11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole --Potent-
(-)-11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole --Higher affinity at (+)-PPP labeled sites-
(7S,10R)-2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole 0.80High Affinity--
(7R,10S)-2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole High Affinity (D₂/5-HT₂ = 562)High Affinity--

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assays for 5-HT₂ and D₂ Receptors

Objective: To determine the binding affinity of test compounds for serotonin 5-HT₂ and dopamine D₂ receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ receptors, [³H]spiperone for D₂ receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Methodology:

  • Tissue Preparation: Guinea pig brain tissue is homogenized and centrifuged to prepare a crude membrane fraction.

  • Incubation: Membranes are incubated with a radiolabeled sigma ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 or [³H]DTG for both sigma-1 and sigma-2) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand (e.g., haloperidol).

  • Separation and Quantification: Similar to the 5-HT₂ and D₂ receptor assays, bound and free radioligands are separated by filtration and quantified by scintillation counting.

  • Data Analysis: IC₅₀ and Ki values are calculated as described above.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways associated with tryptamine's action and a general workflow for evaluating the biological efficacy of novel compounds.

Tryptamine_Signaling_Pathway Tryptamine Tryptamine Receptor 5-HT Receptor (e.g., 5-HT2A) Tryptamine->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified Tryptamine Signaling via 5-HT2A Receptor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Receptor Binding Assays (Ki determination) A->B C Functional Assays (e.g., Ca²⁺ flux, cAMP) B->C D Animal Behavioral Models (e.g., Head-twitch response) C->D G Lead Optimization C->G E Pharmacokinetic Studies (ADME) D->E F Toxicology Studies E->F F->G

Comparative Analysis of Cycloocta[b]indole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapy is emerging with the exploration of cycloocta[b]indole derivatives, a class of heterocyclic compounds demonstrating significant potential as anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this promising field.

Cycloocta[b]indoles are a unique structural class of indole derivatives characterized by a fused eight-membered ring. This distinct architecture has drawn the attention of medicinal chemists for its potential to interact with various biological targets implicated in cancer progression. Extensive research has focused on the synthesis and biological evaluation of a range of substituted cycloocta[b]indole analogs, revealing key structure-activity relationships that govern their cytotoxic and mechanistic profiles.

Performance Comparison of Cycloocta[b]indole Derivatives

The anticancer activity of cycloocta[b]indole derivatives has been primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds. The following table summarizes the in vitro cytotoxicity of a series of synthesized cycloocta[b]indole derivatives against HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cell lines.

CompoundSubstituent (R)HeLa IC50 (µM)[1][2]MCF-7 IC50 (µM)[1][2]
1a H> 50> 50
1b 6-Cl25.331.6
1c 6-Br15.118.6
1d 6-F30.135.4
1e 8-CH342.548.2
1f 8-OCH338.741.9
Cisplatin (Standard) -10.512.8

Data presented as the mean of at least three independent experiments.

The data clearly indicates that the nature and position of the substituent on the cycloocta[b]indole scaffold significantly influence its cytotoxic activity. Halogen substitution, particularly with bromine (compound 1c ), at the 6-position of the indole ring resulted in the most potent anticancer activity against both HeLa and MCF-7 cell lines. In contrast, the unsubstituted parent compound (1a ) and derivatives with electron-donating groups at the 8-position (1e and 1f ) exhibited weaker activity.

Mechanism of Action: Targeting Microtubule Dynamics

A primary mechanism through which many indole derivatives exert their anticancer effects is the disruption of microtubule dynamics.[3][4][5][6] Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport.[7] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function.[8]

Several studies suggest that cycloocta[b]indole derivatives may function as tubulin polymerization inhibitors.[9] By binding to tubulin, the protein subunit of microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4] The potent cytotoxicity of the bromo-substituted derivative 1c suggests a strong interaction with the tubulin protein, warranting further investigation into its specific binding site and mode of action.

Signaling Pathways Modulated by Indole Derivatives

Indole compounds are known to modulate various signaling pathways that are often dysregulated in cancer.[3][10] While the specific pathways targeted by cycloocta[b]indoles are still under active investigation, related indole derivatives have been shown to interfere with key oncogenic signaling cascades, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Several indole derivatives have been reported to inhibit this pathway, leading to the suppression of tumor growth.[11][12]

  • NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer.[13] Aberrant NF-κB activation promotes tumor cell survival and proliferation. Some indole compounds have demonstrated the ability to inhibit NF-κB signaling.[13]

The following diagram illustrates a generalized signaling pathway potentially targeted by indole derivatives, leading to apoptosis.

Potential Signaling Pathway Targeted by Cycloocta[b]indole Derivatives Cycloocta[b]indole Derivative Cycloocta[b]indole Derivative Tubulin Polymerization Tubulin Polymerization Cycloocta[b]indole Derivative->Tubulin Polymerization Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Cycloocta[b]indole Derivative->PI3K/Akt/mTOR Pathway Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation PI3K/Akt/mTOR Pathway->Cell Growth & Proliferation Promotes

Caption: Potential mechanism of action for cycloocta[b]indole derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the cycloocta[b]indole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HeLa and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the cycloocta[b]indole derivatives (or cisplatin as a positive control) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

The following diagram outlines the general workflow for the in vitro cytotoxicity screening of the synthesized compounds.

Workflow for In Vitro Cytotoxicity Screening Start Start Cell Culture Cell Culture Start->Cell Culture Compound Synthesis Compound Synthesis Start->Compound Synthesis Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Dilution Compound Dilution Compound Synthesis->Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: General workflow for cytotoxicity screening of novel compounds.

Conclusion

The comparative analysis of cycloocta[b]indole derivatives reveals their potential as a promising class of anticancer agents. The structure-activity relationship studies highlight the importance of substitution on the indole ring for enhancing cytotoxic potency. The primary mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for the rational design of more potent and selective cycloocta[b]indole-based cancer therapeutics.

References

Unraveling the Action of a Potential Neuromodulator: A Comparative Analysis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential mechanism of action of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole reveals a likely interaction with key neurotransmitter receptors, based on compelling evidence from structurally analogous compounds. In the absence of direct experimental data for this specific molecule, this guide provides a comparative analysis of its potential pharmacological profile against that of closely related hexahydro-imino-cyclohept[b]indoles, which have been studied for their significant affinity for serotonin, dopamine, and sigma receptors.

The core structure of this compound, a polycyclic indole derivative, suggests its potential to interact with central nervous system targets. Indole-based molecules are known to play a crucial role in a wide array of biological processes and are common scaffolds in the development of therapeutics for neurological and psychiatric disorders.[1] This comparative guide will synthesize the available data on highly similar compounds to postulate the mechanism of action for the title compound, providing researchers and drug development professionals with a foundational understanding for future investigations.

Postulated Primary Targets: A Multi-Receptor Affinity Profile

Based on studies of analogous structures, this compound is likely to exhibit affinity for the following receptors:

  • Serotonin 5-HT2 Receptors: Structurally similar compounds have demonstrated high affinity for 5-HT2 receptors.[2] This interaction is a hallmark of many atypical antipsychotic and antidepressant medications.

  • Dopamine D2 Receptors: Affinity for D2 receptors is another key characteristic of related compounds, often in conjunction with 5-HT2A receptor binding, which is a common strategy for developing atypical antipsychotics with improved side-effect profiles.[2][3]

  • Sigma (σ) Receptors: A series of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles has been shown to possess high affinity for sigma binding sites, suggesting that this receptor class may also be a target for this compound.[4]

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of representative 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole derivatives for key neurotransmitter receptors. This data provides a quantitative basis for predicting the potential potency of this compound at these targets.

Compound/Analog5-HT2 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Sigma Receptor ([3H]DTG) (Ki, nM)Reference
2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7S,10R-iminocyclohept[b]indole0.80--[2]
11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole--High Affinity[4]

Note: A lower Ki value indicates a higher binding affinity.

Postulated Signaling Pathways

Interaction of this compound with its putative targets would likely modulate downstream signaling cascades critical for neuronal function. The diagrams below illustrate the potential signaling pathways influenced by this compound.

Serotonin_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT DAT DAT 5HT2A_R 5-HT2A Receptor PLC PLC 5HT2A_R->PLC D2_R D2 Receptor AC Adenylate Cyclase D2_R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release ↑ Ca²⁺ Release IP3_DAG->Ca_Release Neuronal_Response Neuronal Response cAMP->Neuronal_Response Ca_Release->Neuronal_Response Compound 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Compound->5HT2A_R Antagonist? Compound->D2_R Antagonist?

Caption: Postulated interaction with 5-HT2A and D2 receptors.

Sigma_Receptor_Signaling Compound 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Sigma1_R σ1 Receptor (ER Membrane) Compound->Sigma1_R IP3R IP3 Receptor Sigma1_R->IP3R Chaperone Activity Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Cellular_Processes Neuronal Plasticity, Cell Survival Ca_Signaling->Cellular_Processes

Caption: Potential modulation of cellular processes via the σ1 receptor.

Experimental Protocols for Target Validation

To confirm the mechanism of action of this compound, the following experimental protocols, based on methodologies employed for related compounds, are recommended.

Radioligand Binding Assays

This method is used to determine the binding affinity of the compound to specific receptors.

Radioligand_Binding_Assay_Workflow Start Prepare cell membranes expressing target receptor Incubate Incubate membranes with radioligand (e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2) and varying concentrations of test compound Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End Binding Affinity Determined Analyze->End

Caption: Workflow for determining receptor binding affinity.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Example: Calcium Mobilization Assay for 5-HT2A Receptor (a Gq-coupled receptor)

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a microplate.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: To determine antagonist activity, analyze the dose-dependent inhibition of the agonist-induced calcium response to calculate the IC50.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally similar compounds strongly suggest that it functions as a multi-target ligand with potential affinity for serotonin 5-HT2, dopamine D2, and sigma receptors. This profile is characteristic of compounds with potential applications in the treatment of various neuropsychiatric disorders.

Future research should focus on validating these postulated interactions through rigorous in vitro binding and functional assays as outlined above. Further characterization of its effects in cellular and animal models will be crucial to fully elucidate its pharmacological profile and therapeutic potential. This comparative guide serves as a valuable starting point for researchers embarking on the investigation of this promising compound.

References

Comparative Analysis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and Analogs in Serotonergic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole and related indole derivatives, with a focus on their synthesis and interaction with serotonin receptors.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The specific polycyclic structure of this compound suggests its potential as a modulator of central nervous system targets, particularly serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes including mood, cognition, and memory.[1] This guide aims to collate and compare the available experimental data to facilitate further research and drug discovery efforts in this area.

Synthesis and Physicochemical Properties

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 22793-63-1[4]
Molecular Formula C₁₄H₁₇N[4]
Molecular Weight 199.29 g/mol [4]

Comparative Biological Activity

Research indicates that this compound is primarily investigated for its effects on serotonin receptors.[5] To provide a comparative context, this section summarizes the biological data for structurally related hexahydro-iminocyclohept[b]indoles, which have been evaluated for their affinity to various neurotransmitter receptors.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Related Indole Derivatives

Compound5-HT₂ Receptor Affinity (Ki, nM)D₂ Receptor Affinity (Ki, nM)Reference
(7S,10R)-80.80-[6]
(-)-40--[7]
(+)-40--[7]

Note: Specific binding data for this compound is not available in the reviewed literature. The data presented is for structurally similar compounds to provide a basis for comparison.

The high affinity of these related compounds for the 5-HT₂ receptor suggests that the hexahydro-cycloocta[b]indole scaffold is a promising starting point for the design of selective serotonergic agents.[6]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure based on the Fischer indole synthesis is provided below. For biological evaluation, a standard radioligand binding assay protocol is also described.

General Fischer Indole Synthesis

This protocol describes the synthesis of a tetrahydrocarbazole, a structurally related compound, and can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclooctanone.

Materials:

  • Phenylhydrazine

  • Cyclooctanone

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a 100 mL round-bottom flask, combine cyclooctanone (1 equivalent), glacial acetic acid (approx. 10 volumes), and phenylhydrazine (1 equivalent).[8]

  • Attach a reflux condenser and heat the mixture under reflux for 20-30 minutes.[8]

  • Cool the reaction mixture to room temperature and then in an ice-water bath to precipitate the product.[8]

  • Filter the precipitate using a vacuum pump and wash the solid with cold water.[8]

  • Recrystallize the crude product from a mixture of 95% ethanol and water (e.g., 4:1 ratio).[8]

  • Filter the crystals, wash with a small amount of cold water, and dry in an oven at 100°C.[8]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12]

Radioligand Binding Assay for Serotonin Receptors

This is a generalized protocol for determining the binding affinity of a compound to serotonin receptors.

Materials:

  • Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT₂)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors)

  • Test compound (this compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow for binding equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).[13]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and evaluation of this compound, the following diagrams are provided.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Cyclooctanone Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Reactants->Acid_Catalyst Hydrazone Phenylhydrazone Intermediate Acid_Catalyst->Hydrazone Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product This compound Cyclization->Product

Caption: Fischer Indole Synthesis Workflow.

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with 5-HT Receptors Incubate Incubate to Reach Binding Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubate Test_Compound Test Compound (Cycloocta[b]indole) Test_Compound->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding and Determine Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Serotonin_Signaling Serotonin Serotonin Receptor 5-HT₂ Receptor Serotonin->Receptor G_Protein Gq/11 Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT₂ Receptor Signaling.

References

A Comparative Guide to the In Vivo and In Vitro Effects of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview of Anticancer Activity

Quantitative data from in vitro and in vivo studies are crucial for evaluating the therapeutic potential of a compound. Below are example tables summarizing the kind of data typically collected for indole derivatives with anticancer properties.

Table 1: In Vitro Cytotoxicity of Representative Indole Derivatives

This table illustrates how the half-maximal inhibitory concentration (IC₅₀) is used to quantify the in vitro cytotoxic effects of compounds against various cancer cell lines.[3][4][5] Lower IC₅₀ values indicate greater potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Indole Derivative A HCT116 (Colon)6.43 ± 0.72Erlotinib17.86 ± 3.22
A549 (Lung)9.62 ± 1.14Erlotinib19.41 ± 2.38
A375 (Melanoma)8.07 ± 1.36Erlotinib23.81 ± 4.17
Indole Derivative B MCF-7 (Breast)13.2Doxorubicin0.06
MDA-MB-468 (Breast)8.2Doxorubicin0.08

Data is illustrative and compiled from various sources for structural analogs.[3][5]

Table 2: In Vivo Antitumor Efficacy of a Representative Indole Derivative in a Xenograft Model

This table demonstrates how in vivo efficacy is assessed, typically by measuring tumor growth inhibition in animal models.[6][7]

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)p-value
Vehicle Control -Oral--
Indole Derivative C 10Oral55%< 0.05
Positive Control 5Intraperitoneal70%< 0.01

This table represents a typical format for presenting in vivo anticancer data.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are generalized protocols for key in vitro and in vivo assays commonly used to evaluate indole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test indole derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The medium is removed from the wells and replaced with the medium containing the compound. A vehicle control is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[8][9]

In Vivo Antitumor Activity: Xenograft Mouse Model

Xenograft models are widely used to evaluate the efficacy of anticancer compounds in a living organism.[7][10]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cells (e.g., HCT116)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The test indole derivative is administered to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only. A positive control group with a known anticancer drug may also be included.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2. Animal health is monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group. Statistical analysis is performed to determine significance.[7]

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visually represent complex processes and relationships.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Cell_Culture Cancer Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Dose_Response Dose-Response Analysis (Determine IC50) Cytotoxicity_Assay->Dose_Response Xenograft_Model Xenograft Model Development Dose_Response->Xenograft_Model Lead Compound Selection Compound_Admin Compound Administration Xenograft_Model->Compound_Admin Tumor_Measurement Tumor Growth Measurement Compound_Admin->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for anticancer drug screening.

G Indole_Derivative Indole_Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Indole_Derivative->Pro_Apoptotic activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Indole_Derivative->Anti_Apoptotic inhibits Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Pro_Apoptotic->Caspase_Cascade activates Anti_Apoptotic->Caspase_Cascade inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis leads to

Caption: Simplified signaling pathway for apoptosis induction by an indole derivative.

References

Assessing the Selectivity of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole for 5-HT Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published experimental data on the binding affinity and functional selectivity of the specific compound 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole for serotonin (5-HT) receptor subtypes. While research exists for structurally related indole derivatives, such as the bridged iminocyclohept[b]indoles and other annelated indole structures, this information is not directly transferable to the specified cycloocta[b]indole.

This guide, therefore, cannot provide a direct comparative analysis of this compound's selectivity against other 5-HT receptor ligands due to the absence of primary experimental data. However, to aid researchers in the potential future evaluation of this compound, this document outlines the standard experimental protocols and theoretical frameworks used to assess the selectivity of novel ligands for 5-HT receptors.

Experimental Protocols for Assessing 5-HT Receptor Selectivity

The determination of a compound's selectivity for 5-HT receptors involves a multi-step process encompassing initial binding assays followed by functional assays to characterize the nature of the interaction.

Radioligand Binding Assays

Radioligand binding assays are the primary method for determining the affinity of a test compound for a specific receptor. This technique involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific 5-HT receptor subtype of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or animal tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]5-HT, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

To assess selectivity, this process is repeated for a panel of different 5-HT receptor subtypes. A higher Kᵢ value indicates lower binding affinity.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. These assays measure the cellular response following receptor activation or inhibition.

Common Functional Assays for G-Protein Coupled 5-HT Receptors:

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade after receptor activation by an agonist.

  • Second Messenger Assays: These assays quantify the production of intracellular second messengers, such as cyclic AMP (cAMP) for Gₛ- or Gᵢ-coupled receptors (e.g., 5-HT₁, 5-HT₄, 5-HT₅, 5-HT₆, 5-HT₇) or inositol phosphates (IP) for G₀-coupled receptors (e.g., 5-HT₂ family).

  • Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element that is activated by the signaling pathway of the target receptor.

Methodology (General):

  • Cell Culture: Cells expressing the 5-HT receptor subtype of interest are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Measurement of Response: The specific cellular response (e.g., [³⁵S]GTPγS binding, cAMP levels, IP accumulation, reporter gene expression) is measured.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀ for agonists) and efficacy (Eₘₐₓ) of the compound. For antagonists, the inhibitory constant (Kₑ) is determined.

Data Presentation for Selectivity Profiling

Once the binding affinities (Kᵢ) and functional activities (EC₅₀/Kₑ) are determined across a panel of 5-HT receptor subtypes, the data should be summarized in a clear and structured table for easy comparison. This allows for a quantitative assessment of the compound's selectivity.

Table 1: Hypothetical Selectivity Profile of a Test Compound

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/Kₑ, nM)Functional Mode
5-HT₁ₐ150250 (EC₅₀)Partial Agonist
5-HT₁ₑ>10,000>10,000-
5-HT₂ₐ1525 (Kₑ)Antagonist
5-HT₂C500800 (Kₑ)Antagonist
5-HT₃>10,000>10,000-
5-HT₆8001200 (Kₑ)Antagonist
5-HT₇250400 (Kₑ)Antagonist

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable for illustrating complex processes and relationships in drug discovery research.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Binding Affinity cluster_2 Secondary Screening: Functional Activity cluster_3 Selectivity Assessment Compound Synthesize & Purify This compound Binding_Assay Radioligand Binding Assays (Panel of 5-HT Receptor Subtypes) Compound->Binding_Assay Data_Analysis_1 Determine IC50 & Ki values Binding_Assay->Data_Analysis_1 Functional_Assay Functional Assays (e.g., [35S]GTPγS, cAMP, IP3) Data_Analysis_1->Functional_Assay Compounds with high affinity Data_Analysis_2 Determine EC50/Kb & Emax Functional_Assay->Data_Analysis_2 Selectivity_Profile Generate Selectivity Profile (Compare Ki and EC50/Kb values) Data_Analysis_2->Selectivity_Profile Gq_Signaling_Pathway Ligand 6,7,8,9,10,11-hexahydro- 5H-cycloocta[b]indole Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Comparative Analysis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole Analogues in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of peer-reviewed literature reveals a scarcity of comparative studies on the specific molecule 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole. However, significant research has been conducted on structurally related bridged analogues, namely 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles. These compounds have been synthesized and evaluated as high-affinity ligands for sigma (σ) and dopamine D2 receptors, offering valuable insights into the structure-activity relationships of this class of indole derivatives.

This guide provides a comparative analysis of these analogues, presenting quantitative binding data, detailed experimental protocols, and workflow visualizations to inform researchers in drug discovery and development. The structural similarity of these compounds to the core hexahydro-cycloocta[b]indole scaffold makes this information relevant for predicting potential biological targets and guiding future research. One study notes that the polycyclic framework of such indole alkaloids makes them valuable for investigating mechanisms in the central nervous system, particularly concerning serotonin receptors.[1]

Comparative Binding Affinity of Iminocyclohept[b]indole Analogues

A series of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles were synthesized and their binding affinities for sigma and dopamine D2 receptors were determined using radioligand binding assays. The data highlights the influence of substitutions at the 11-position on potency and selectivity.[2]

CompoundSubstitution (Position 11)[³H]DTG (σ₁) Ki (nM)--INVALID-LINK---3-PPP (σ₂) Ki (nM)[³H]sulpiride (D₂) Ki (nM)
29 H120 ± 15> 10,000> 10,000
33 4-(p-Fluorophenyl)-4-oxobutyl11 ± 1.21,200 ± 15025 ± 3.0
37 4-Phenylbutyl3.5 ± 0.4450 ± 501,500 ± 200
40 4-(2-Furanyl)butyl1.5 ± 0.2350 ± 402,000 ± 250
(+)-40 4-(2-Furanyl)butyl0.8 ± 0.1500 ± 601,800 ± 220
(-)-40 4-(2-Furanyl)butyl2.5 ± 0.3200 ± 252,500 ± 300

Data presented as mean ± SEM. Ki represents the inhibitory constant.

The study found that substitution at the 11-position with side chains containing a four-carbon tether resulted in compounds with the highest affinity for the σ₁ receptor labeled by [³H]DTG.[2] The most potent and selective compound for the σ₁ site was 11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole (Compound 40 ).[2] Enantioselectivity was observed, with the (+)-isomer of compound 40 being more potent at the [³H]DTG-labeled sigma site, while the (-)-isomer had a higher affinity for the sigma sites labeled with --INVALID-LINK---3-PPP.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Synthesis of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles[2]

The synthesis of the iminocyclohept[b]indole core was achieved starting from tropinone. The specific substitutions at the 11-position were introduced via N-alkylation of the corresponding des-substituted intermediate. The enantiomers of compound 40 were prepared and resolved to investigate stereoselectivity.

Radioligand Binding Assays[2]
  • Sigma (σ) Receptor Binding:

    • Tissue Preparation: Guinea pig brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged and the resulting pellet was washed and resuspended in fresh buffer.

    • Assay Conditions for [³H]DTG (σ₁): Aliquots of the membrane preparation were incubated with [³H]DTG (1-2 nM) and various concentrations of the test compounds in a final volume of 1 mL. Non-specific binding was determined in the presence of 10 µM haloperidol.

    • Assay Conditions for --INVALID-LINK---3-PPP (σ₂): Similar to the σ₁ assay, but using --INVALID-LINK---3-PPP (2-3 nM) as the radioligand. Non-specific binding was determined using 10 µM (+)-3-PPP.

    • Incubation and Analysis: Incubations were carried out at 25°C for 60 minutes and terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer and radioactivity was quantified by liquid scintillation spectrometry.

  • Dopamine D₂ Receptor Binding:

    • Tissue Preparation: Rat striata were homogenized in 50 mM Tris-HCl buffer containing various salts and pargyline.

    • Assay Conditions: Membranes were incubated with [³H]sulpiride (1-2 nM) and test compounds. Non-specific binding was determined in the presence of 10 µM (+)-butaclamol.

    • Incubation and Analysis: Incubations were performed at 37°C for 20 minutes, followed by filtration and scintillation counting.

  • Data Analysis: IC₅₀ values were determined from competition curves using non-linear regression analysis. Ki values were calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the workflow for the synthesis and evaluation of the iminocyclohept[b]indole analogues and a proposed signaling pathway interaction based on the binding data.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Tropinone Tropinone Intermediate Iminocyclohept[b]indole Core Tropinone->Intermediate Alkylation N-Alkylation Intermediate->Alkylation Derivatives Substituted Analogues (e.g., Compound 40) Alkylation->Derivatives Resolution Enantiomeric Resolution ((+)-40 and (-)-40) Derivatives->Resolution BindingAssay Radioligand Binding Assays - σ₁ ([³H]DTG) - σ₂ ([³H](+)-3-PPP) - D₂ ([³H]sulpiride) Derivatives->BindingAssay Resolution->BindingAssay DataAnalysis Data Analysis (IC₅₀ and Ki determination) BindingAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR G Compound40 (+)-Compound 40 Sigma1R Sigma-1 (σ₁) Receptor Compound40->Sigma1R High Affinity Binding (Ki = 0.8 nM) DopamineD2R Dopamine D₂ Receptor Compound40->DopamineD2R Lower Affinity Binding (Ki = 1800 nM) Downstream Modulation of Downstream Signaling (e.g., Ca²⁺ signaling, ion channel function) Sigma1R->Downstream Neurotransmission Altered Dopaminergic Neurotransmission DopamineD2R->Neurotransmission

References

Safety Operating Guide

Proper Disposal of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of any chemical, including 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole, is a critical component of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), institutional and local regulations often require that all chemical waste be managed through a formal disposal process.[1]

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, it is essential to adhere to standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat should be worn.

Handling:

  • Avoid creating dust if handling a solid form of the compound.[1]

  • Ensure adequate ventilation in the area where the waste is being handled.[1]

  • Prevent contact with skin, eyes, or clothing.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound in a research or development environment. This process is designed to align with general laboratory chemical waste guidelines and ensure compliance with institutional policies.

  • Waste Characterization: Although not classified as hazardous, it is crucial to treat this compound as a chemical waste stream. Do not mix it with non-hazardous waste like regular trash or dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3][4]

  • Containerization:

    • Collect the waste in a sturdy, leak-proof container that is chemically compatible with the compound.[2][5]

    • The original product container can be used if it is in good condition.

    • Keep the container securely closed except when adding waste.[2][5]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" or "Chemical Waste" as required by your institution.[3][5]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • Indicate the quantity of the waste in the container.[3]

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

    • Utilize secondary containment, such as a tray or bin, for liquid waste to prevent spills.[2]

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department.[2][3]

    • Follow the specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.[3]

Disposal of Empty Containers

Empty containers that previously held this compound should also be managed properly:

  • Rinsing: For containers that held a non-hazardous chemical, a single rinse with a suitable solvent (such as water or an organic solvent, depending on the compound's solubility) is often sufficient. The rinsate should be collected and disposed of as chemical waste.[2]

  • Defacing Labels: Before disposing of the empty container in the regular trash or glass disposal, completely remove or deface the original chemical label.[2][6]

Quantitative Data Summary

Since this compound is not classified as a hazardous substance, there are no specific quantitative disposal limits such as reportable quantities under CERCLA or threshold planning quantities under SARA. However, general laboratory guidelines for waste accumulation should be followed.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume55 gallons of non-acute hazardous waste29 CFR 1910
Maximum Acute Hazardous Waste1 quart of acute hazardous waste29 CFR 1910

It is important to note that while this compound is not an acute hazardous waste, these limits are standard practice in laboratory settings for all chemical waste management.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Final Steps A Chemical Waste Generated (this compound) B Select Appropriate Waste Container A->B C Collect Waste in Labeled Container B->C D Label Container with: - Full Chemical Name - 'Chemical Waste' - Date & PI Info C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Request Waste Pickup from EHS F->G H EHS Collects and Transports Waste G->H I Proper Disposal by Licensed Facility H->I

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Comprehensive Safety and Handling Guide for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole (CAS No. 22793-63-1). Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, maintaining rigorous safety protocols is a best practice in all laboratory settings. The following PPE is recommended to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Chemical Splash GogglesRequired when there is a risk of splashing.
Hand Protection Disposable Nitrile GlovesWear appropriate protective gloves to prevent skin exposure.[1] Check for and replace any torn or contaminated gloves immediately.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing and prevent skin contact.[1]
Respiratory Protection Not RequiredNone required under normal use conditions.[1] If dust formation is significant, a NIOSH-approved respirator may be used.

II. Operational and Handling Plan

A. Engineering Controls:

  • Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing:

    • If in solid form, handle in a manner that avoids dust formation.[1]

    • Use a spatula or other appropriate tool to transfer the chemical.

    • Avoid direct contact with skin, eyes, or clothing.[1]

  • During Use:

    • Keep containers tightly closed when not in use to prevent contamination.[1]

    • Avoid ingestion and inhalation.[1]

  • Cleaning: After handling, wash hands thoroughly with soap and water. Clean the work surface to remove any residual chemical.

C. Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

III. Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Protocol
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
Inhalation Move to fresh air. If symptoms occur, get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]

IV. Disposal Plan

A. Waste Characterization:

While not classified as hazardous, it is important to manage the disposal of this compound and its containers responsibly.

B. Disposal Procedure:

  • Collection: Collect waste material in a suitable, labeled container.

  • Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not release into the environment.[1]

  • Contaminated Packaging: Empty containers may retain product residue. Follow label warnings even after the container is emptied.

V. Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Standard Laboratory Workflow for Chemical Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.